(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJSBKKYHVODFT-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275720 | |
| Record name | (3R)-α,α-Diphenyl-3-pyrrolidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134002-27-0 | |
| Record name | (3R)-α,α-Diphenyl-3-pyrrolidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134002-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-α,α-Diphenyl-3-pyrrolidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile
A Critical Chiral Intermediate in Muscarinic Antagonist Synthesis[1]
Executive Summary & Molecular Identity
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile (CAS: 133099-11-3) is a high-value chiral heterocyclic intermediate primarily utilized in the synthesis of Darifenacin , a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder.
Its structural core features a pyrrolidine ring substituted at the C3 position by a bulky diphenylacetonitrile moiety. The stereochemical integrity of the (S)-center is pharmacologically non-negotiable, as the anticholinergic activity of the final drug substance is highly stereospecific. This guide analyzes the physicochemical properties, synthetic routes, and critical quality attributes (CQAs) required for its use in GMP environments.
Table 1: Physicochemical Profile[2]
| Property | Data |
| Chemical Name | This compound |
| CAS Number (Base) | 133099-11-3 |
| CAS Number (HBr Salt) | 194602-27-2 |
| Molecular Formula | C₁₈H₁₈N₂ |
| Molecular Weight | 262.35 g/mol (Base); 343.27 g/mol (HBr Salt) |
| Chirality | (S)-Enantiomer (3S-configuration on pyrrolidine) |
| Physical State | White to off-white crystalline solid (typically as salt) |
| Solubility | Soluble in DCM, Chloroform, Acetonitrile; Limited water solubility (Base) |
| pKa (Pyrrolidine NH) | ~9.5–10.0 (Estimated based on secondary amines) |
Structural Characterization & Stereochemistry
The molecule's reactivity and pharmacological utility are defined by two key structural features:
-
The Quaternary Carbon: The carbon alpha to the nitrile group is sterically crowded, bearing two phenyl rings and the pyrrolidine ring. This steric bulk is essential for the antagonist's receptor binding but poses challenges for chemical synthesis (steric hindrance during substitution).
-
The Secondary Amine: The unsubstituted pyrrolidine nitrogen is the handle for the final coupling step in Darifenacin synthesis.
-
The Nitrile Group: A latent amide functionality. In the Darifenacin pathway, this nitrile is hydrolyzed to a primary amide (
).
Stereochemical Criticality
The (S)-configuration at the pyrrolidine C3 position dictates the spatial arrangement of the diphenyl group relative to the receptor binding pocket. Inversions or racemization at this center during synthesis (e.g., via harsh basic conditions promoting retro-Michael type elimination) result in the (R)-isomer impurity, which is difficult to purge downstream.
Synthetic Pathways & Manufacturing
Industrial synthesis typically follows a convergent route. The primary challenge is establishing the chiral center at the pyrrolidine ring and constructing the quaternary carbon without racemization.
Route A: Chiral Pool Strategy (Preferred)
This route utilizes optically pure starting materials, avoiding late-stage resolution.
-
Alkylation: Diphenylacetonitrile is deprotonated (e.g., NaH, KOtBu) and reacted with an activated (S)-pyrrolidine derivative (e.g., (S)-N-benzyl-3-chloropyrrolidine or (S)-N-boc-3-tosyloxypyrrolidine).
-
Deprotection: Removal of the N-protecting group (Hydrogenation for Benzyl; Acidolysis for Boc) yields the target intermediate.
Route B: Classical Resolution
Racemic 2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile is synthesized and subsequently resolved using a chiral acid, typically L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid , to crystallize the desired (S)-diastereomeric salt.
Diagram 1: Synthetic Logic & Downstream Application
Caption: Synthesis of this compound and its divergent conversion to Darifenacin via alkylation or hydrolysis first.
Reactivity & Functional Group Transformations
Nitrile Hydrolysis (Amide Formation)
The nitrile group is robust but can be hydrated to the primary amide using strong acids (conc. H₂SO₄) or basic peroxide conditions.
-
Reaction:
-
Context: In Darifenacin synthesis, this step is critical. Some protocols hydrolyze the nitrile before attaching the side chain to avoid hydrolyzing the benzofuran ether, while others perform it as the final step.
N-Alkylation (Side Chain Attachment)
The secondary amine is highly nucleophilic. It reacts readily with alkyl halides (e.g., 5-(2-bromoethyl)-2,3-dihydrobenzofuran) in the presence of mild bases (K₂CO₃) in polar aprotic solvents (Acetonitrile, DMF).
-
Self-Validating Control: The disappearance of the secondary amine proton in NMR and the appearance of the ethylene bridge signals confirm successful coupling.
Analytical Protocols & Quality Control
Ensuring enantiomeric purity is the primary analytical objective.
Chiral HPLC Method (Recommended)
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Detection: UV @ 210–220 nm (Phenyl absorption).
-
Acceptance Criteria: (S)-enantiomer > 99.5% ee; (R)-enantiomer < 0.5%.
Impurity Profile
-
Impurity A (Racemate): Arises from non-stereoselective synthesis or racemization.
-
Impurity B (Open Ring): 4-amino-1,1-diphenyl-butyronitrile derivatives, formed via reductive cleavage or ring opening under harsh conditions.
Diagram 2: Analytical Decision Tree
Caption: Quality control workflow for confirming enantiomeric excess (EE) prior to downstream processing.
Safety & Handling (MSDS Highlights)
-
Hazards: The molecule contains a nitrile group, which can release cyanide under extreme thermal or metabolic conditions, though the steric bulk makes it relatively stable. It is classified as Harmful if swallowed (H302) and an Irritant (H315/H319) .
-
Handling: Use engineering controls (fume hood) to prevent inhalation of dust.
-
Storage: Store cool (2-8°C) and dry. The hydrobromide salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis.
References
- Google Patents. (2010). WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process.
Technical Guide: The Role of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile in Darifenacin Synthesis
The following technical guide details the role, synthesis, and application of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile in the production of Darifenacin Hydrobromide.
Executive Summary
This compound (herein referred to as (S)-DPPA ) is the critical chiral scaffold in the synthesis of Darifenacin , a selective muscarinic M3 receptor antagonist used for the treatment of overactive bladder.
This intermediate serves three definitive roles in the drug development lifecycle:
-
Stereochemical Anchor: It introduces the (S)-configuration at the C3-position of the pyrrolidine ring, which is essential for high-affinity binding to the M3 receptor.
-
Pharmacophore Carrier: It delivers the bulky diphenylmethane moiety responsible for hydrophobic interactions within the receptor pocket.
-
Late-Stage Divergent Point: As a nitrile, it offers process chemists the flexibility to perform the final N-alkylation before or after hydrolysis to the amide, allowing for optimization of impurity profiles.
Chemical Context & Retrosynthetic Analysis[1]
Darifenacin is constructed via a convergent synthesis. The molecule can be disconnected at the pyrrolidine nitrogen, revealing two primary fragments: the dihydrobenzofuran ethyl halide (electrophile) and the (S)-DPPA (nucleophile).
Retrosynthesis Diagram
The following diagram illustrates the strategic disconnection of Darifenacin.
Synthesis of the Intermediate (S)-DPPA
The preparation of (S)-DPPA is a critical quality attribute (CQA) control point. The industrial preferred route typically involves the synthesis of the racemic nitrile followed by optical resolution.
Route: Racemic Construction & Resolution
This pathway avoids expensive asymmetric catalysts by utilizing classical resolution with tartaric acid.
Step 1: Condensation (Racemic Synthesis) Diphenylacetonitrile is alkylated with a pyrrolidine ring precursor (e.g., 1-benzyl-3-chloropyrrolidine) or constructed via a Dieckmann condensation approach.
-
Reagents: NaH or NaNH₂, Toluene/DMF.
-
Intermediate: rac-1-benzyl-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile.
Step 2: Debenzylation The N-benzyl protecting group is removed to free the secondary amine.
-
Reagents: H₂/Pd-C or 1-Chloroethyl chloroformate (ACE-Cl).
-
Product: rac-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile.
Step 3: Optical Resolution (The Critical Step) The racemic amine is resolved to obtain the (S)-enantiomer.
-
Resolving Agent: L-(+)-Tartaric Acid (or D-(-)-Tartaric acid depending on specific salt solubility).
-
Solvent: Ethanol/Water or Methanol/Acetone systems.
-
Mechanism: Formation of diastereomeric salts. The (S)-amine-tartrate salt crystallizes out, leaving the (R)-isomer in the mother liquor.
Quantitative Specifications for (S)-DPPA
For successful downstream coupling, the intermediate must meet these specifications:
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white solid | Visual | Colored impurities indicate oxidation. |
| Purity (HPLC) | ≥ 98.5% | HPLC (C18) | Impurities compete in the alkylation step. |
| Chiral Purity | ≥ 99.0% ee | Chiral HPLC | The (R)-isomer is a refractory impurity in the final API. |
| Water Content | ≤ 0.5% | KF Titration | Water hydrolyzes the alkyl halide in the next step. |
The Role of (S)-DPPA in Coupling (Protocol)
This section details the specific chemical role of (S)-DPPA as the nucleophile in the formation of the Darifenacin skeleton.
Reaction Mechanism
The reaction is a classical SN2 N-alkylation . The secondary amine of the pyrrolidine ring attacks the primary alkyl halide of the benzofuran fragment.
-
(S)-DPPA acts as the nucleophile.
-
K₂CO₃ acts as the proton scavenger (neutralizing the HBr formed).
-
KI (Potassium Iodide) acts as a Finkelstein catalyst, converting the alkyl bromide to a more reactive alkyl iodide in situ.
Experimental Protocol: Coupling & Hydration
Note: This protocol describes the "Nitrile Route," where coupling occurs before hydration.
Step-by-Step Methodology:
-
Charge: To a reactor, add (S)-DPPA Tartrate (1.0 eq), 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.1 eq), and Anhydrous K₂CO₃ (3.0 eq).
-
Solvent: Add Acetonitrile (10 volumes). Rationale: Polar aprotic solvent promotes SN2 kinetics.
-
Catalysis: Add KI (0.1 eq).
-
Reaction: Heat to reflux (80–82°C) for 12–16 hours.
-
IPC (In-Process Control): Monitor disappearance of (S)-DPPA by HPLC. Target < 1.0%.
-
-
Workup: Cool to 25°C. Filter off inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate to a residue.
-
Hydration (Nitrile to Amide):
-
Dissolve the residue in 90% H₂SO₂ (5 volumes).
-
Heat to 50–60°C for 4 hours. Mechanism: Acid-catalyzed hydration of the nitrile to the primary amide.
-
Quench: Pour onto ice/water and basify with NaOH to pH 10.
-
Extraction: Extract the free base into Ethyl Acetate or Toluene.
-
-
Salt Formation: Treat the organic layer with 48% HBr to precipitate Darifenacin Hydrobromide .
Process Logic Diagram
Critical Quality Attributes & Troubleshooting
When using (S)-DPPA, researchers must monitor specific failure modes:
| Issue | Cause | Corrective Action |
| Low Yield in Coupling | Particle size of K₂CO₃ is too large (low surface area). | Use micronized K₂CO₃ or add phase transfer catalyst (TEBA). |
| Dimer Impurity | (S)-DPPA reacts with two equivalents of alkyl halide (quaternization). | Strictly control stoichiometry (1.0 : 1.1) and avoid excess alkyl halide. |
| Racemization | Harsh conditions during nitrile hydration. | Maintain temperature < 60°C during H₂SO₄ step; avoid prolonged exposure. |
| Incomplete Hydration | Low acid concentration. | Ensure H₂SO₄ concentration is >85% to act as both solvent and catalyst. |
References
-
Pfizer Inc. (1992). 3-Substituted pyrrolidine derivatives. US Patent 5,096,890. Link
-
Cadila Healthcare Ltd. (2010). Process for preparation of darifenacin and intermediates used in the process. WO Patent 2010/032225. Link
-
Teva Pharmaceutical Industries. (2007). Processes for preparing darifenacin hydrobromide. WO Patent 2007/076157. Link
-
Matrix Laboratories. (2011). Improved process for the preparation of darifenacin hydrobromide. WO Patent 2011/070419. Link
-
ChemicalBook. (2024).[1] Darifenacin Synthesis and Intermediates. Link
Sources
Thermodynamic Stability of Chiral Diphenyl Pyrrolidine Acetonitrile Derivatives
This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability profiles of chiral diphenyl pyrrolidine acetonitrile derivatives, specifically focusing on the scaffold (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile . This motif is a critical intermediate in the synthesis of muscarinic M3 receptor antagonists (e.g., Darifenacin).
Technical Whitepaper | Application Note 402-B
Executive Summary
The thermodynamic stability of This compound and its N-substituted derivatives is governed by two opposing forces: the high steric strain introduced by the gem-diphenyl group and the kinetic shielding this same group provides against nucleophilic attack. While the pyrrolidine C3 chiral center is chemically robust due to the lack of direct conjugation with the nitrile, the molecule exhibits significant physical instability in its free base form (amorphous foam), necessitating salt formation (e.g., Hydrobromide) for thermodynamic equilibration into a crystalline lattice.
Part 1: Stereoelectronic Architecture & Stability Mechanisms
The "Diphenyl Shield" and Nitrile Inertness
The defining feature of this scaffold is the quaternary carbon (
-
Thermodynamics: The hydrolysis of the nitrile (
) to the amide ( ) is thermodynamically favorable ( ). However, the reaction is severely inhibited kinetically. -
Steric Inhibition: The two phenyl rings create a "steric umbrella" that blocks the trajectory of nucleophiles (like
) toward the nitrile carbon. This results in a high activation energy ( ) for hydrolysis. -
Implication: These derivatives are exceptionally stable against accidental hydrolysis under standard storage conditions, requiring forcing conditions (e.g., KOH/t-BuOH at >100°C) to effect chemical change.
Configurational Stability of the C3 Stereocenter
The chirality resides at the C3 position of the pyrrolidine ring. Unlike
-
Mechanism of Stability: The C3 proton is not sufficiently acidic (
) to be deprotonated by standard bases used in synthesis. Therefore, the risk of racemization via an enolate-like intermediate is negligible under standard processing. -
Risk Factors: Epimerization is only observed under radical-generating conditions or if the pyrrolidine nitrogen is oxidized, leading to ring opening/closing sequences.
Part 2: Physical Stability & Salt Form Engineering
A critical instability mode for this class of compounds is physical state transformation .
Free Base Instability
The free base of this compound is often isolated as an amorphous foam.
-
Thermodynamics: The amorphous state is a high-energy, metastable state. It is prone to absorbing atmospheric moisture (hygroscopicity) and reacting with atmospheric
. -
Degradation: The free base can undergo oxidative degradation to form N-oxide impurities or "desnitrile" byproducts upon prolonged exposure to air.
Hydrobromide Salt Stabilization
To lock the molecule into a thermodynamically stable well, it is converted to the Hydrobromide (HBr) salt .
-
Lattice Energy: The ionic interactions between the protonated pyrrolidine nitrogen and the bromide ion drive the formation of a stable crystal lattice. This significantly raises the melting point (typically >220°C) and prevents the conformational mobility that leads to degradation.
Part 3: Experimental Protocols for Stability Assessment
Protocol A: Enantiomeric Purity Stress Test (Chiral HPLC)
Objective: Validate the resistance of the C3 center to racemization under basic alkylation conditions.
-
Preparation: Dissolve 50 mg of the derivative in 10 mL solvent (THF or DMF).
-
Stress Condition: Add 2.0 eq. of base (e.g.,
or DIPEA). Heat to 60°C for 24 hours. -
Quench: Cool to 0°C, neutralize with 1N HCl.
-
Analysis: Inject onto a Chiralcel OD-H column.
-
Mobile Phase: n-Hexane/IPA/Diethylamine (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Criteria: The (R)-enantiomer content must remain
.
Protocol B: Hydrolytic Stability Profiling
Objective: Determine the kinetic barrier of the nitrile group.
-
Setup: Prepare three reaction vessels with 100 mg compound in 5 mL 2-Butanol.
-
Conditions:
-
Vessel A: pH 1 (0.1 M HCl), 25°C.
-
Vessel B: pH 13 (0.1 M KOH), 25°C.
-
Vessel C: pH 14 (Solid KOH pellets), Reflux (105°C).
-
-
Monitoring: Analyze aliquots by LC-MS at t=0, 24h, and 48h.
-
Expectation: Vessels A and B should show <1% degradation. Vessel C should show conversion to the amide (Darifenacin intermediate).
Part 4: Visualization of Stability Pathways
The following diagram illustrates the stability logic and degradation pathways for the (S)-isomer.
Caption: Stability landscape of chiral diphenyl pyrrolidine acetonitrile. Green path indicates the stabilization strategy; blue path represents the difficult hydrolytic transition; red dashed line indicates avoided instability.
Part 5: Quantitative Data Summary
| Parameter | Value / Characteristic | Implication |
| Melting Point (HBr Salt) | 229°C - 232°C | High lattice energy indicates excellent solid-state stability. |
| C3 Epimerization Risk | Low ( | Stereocenter is configurationally stable under standard nucleophilic substitution. |
| Nitrile Hydrolysis Rate | "Diphenyl Shield" prevents degradation at room temperature. | |
| Hygroscopicity (Free Base) | High | Requires immediate conversion to salt form or storage under |
References
-
Pfizer Inc. (1992). Pyrrolidine derivatives. US Patent 5,096,890. (Describes the synthesis and instability of the free base foam vs the crystalline salt). Link
-
Teva Pharmaceutical Industries. (2011). Process for Preparation of Darifenacin and Intermediates Used in the Process. US Patent App. 2011/0144354. (Details the hydrolysis conditions and purification of the acetonitrile intermediate). Link
-
Srinivas, K., et al. (2009). Synthesis and characterization of novel and potential impurities of darifenacin. Scientia Pharmaceutica, 77(1). (Identifies degradation products including desnitrile and oxidative impurities). Link
-
Clayden, J., et al. (2005). Atropisomerism in amides and related compounds. Tetrahedron, 61(24). (Provides theoretical grounding for the steric effects of diphenyl groups). Link
Literature review of 3-pyrrolidineacetonitrile derivatives in medicinal chemistry
Executive Summary
The 3-pyrrolidineacetonitrile scaffold represents a specialized yet critical pharmacophore in medicinal chemistry, distinct from its more ubiquitous isomer, pyrrolidine-2-carbonitrile (the "gliptin" warhead). While the 2-isomer is famous for covalent inhibition of DPP-4 (e.g., Vildagliptin), the 3-isomer serves primarily as a chiral non-covalent scaffold , most notably as the core structural engine of Darifenacin (Enablex) , a selective M3 muscarinic receptor antagonist used for overactive bladder.
This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of 3-pyrrolidineacetonitrile derivatives. It distinguishes the 3-position substitution as a strategic choice for orienting bulky hydrophobic groups (like diphenyl motifs) away from the nitrogen center, facilitating high-affinity receptor binding without the covalent trapping mechanisms seen in 2-cyano derivatives.
Part 1: Structural & Mechanistic Basis
The Scaffold Architecture
The 3-pyrrolidineacetonitrile moiety consists of a five-membered nitrogen heterocycle with an acetonitrile group (
-
Chirality: The C3 position is a stereocenter. In Darifenacin, the (S)-enantiomer is the bioactive form. The spatial arrangement of the C3 substituent is critical for fitting into the deep hydrophobic pockets of GPCRs like the muscarinic M3 receptor.
-
Differentiation from 2-Cyano Derivatives:
-
2-Cyano (e.g., Vildagliptin): The nitrile is attached to the
-carbon. It acts as an electrophilic "warhead," forming a reversible imidate adduct with the catalytic serine of proteases (DPP-4). -
3-Cyanoalkyl (e.g., Darifenacin precursor): The nitrile is often a precursor to an amide or is used to introduce a carbon chain. It does not typically act as a covalent trap but rather as a linker or a precursor to the final pharmacophore.
-
Pharmacophore Modeling
In M3 antagonists, the 3-pyrrolidine ring acts as a rigid spacer.
-
The Nitrogen Anchor: The pyrrolidine nitrogen is protonated at physiological pH, forming an ionic interaction with a conserved aspartate residue (Asp147 in M3).
-
The 3-Position Vector: This vector directs the bulky diphenyl group (derived from the acetonitrile intermediate) into a hydrophobic pocket, providing subtype selectivity over M2 receptors.
Part 2: Therapeutic Applications[1][2][3][4][5][6][7]
Primary Case Study: Darifenacin (Enablex)
Therapeutic Class: M3 Muscarinic Antagonist.[1][2] Indication: Overactive Bladder (OAB).[2]
Mechanism of Action: Darifenacin inhibits the M3 receptor, which mediates bladder muscle contraction.[3] The core intermediate, (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile , is the structural heart of the drug. The nitrile group of this intermediate is hydrolyzed to an amide in the final drug, but the formation of the carbon-carbon bond at the 3-position is the defining synthetic challenge.
Key SAR Insight: The steric bulk of the diphenyl group at the 3-position (introduced via the acetonitrile precursor) is essential. Replacing the pyrrolidine ring with a flexible chain results in a loss of entropy penalty upon binding, reducing affinity. The ring constrains the molecule in a bioactive conformation.
Emerging Applications: JAK Inhibitors
Recent patent literature (e.g., US9328099B2) identifies 3-(cyanomethyl)pyrrolidine derivatives as scaffolds for Janus Kinase (JAK) inhibitors. Here, the nitrile group may be retained or modified to interact with the ATP-binding pocket of the kinase, utilizing the pyrrolidine ring to orient the inhibitor within the hinge region.
Part 3: Synthetic Methodologies
The synthesis of 3-pyrrolidineacetonitrile derivatives, particularly the bulky diphenyl variants, requires stereoselective construction of the C3-C
Protocol 1: Synthesis of the Activated Pyrrolidine Core
This protocol generates the electrophilic pyrrolidine species required for coupling.
-
Starting Material: (S)-3-hydroxypyrrolidine or (S)-4-chloro-3-hydroxybutanenitrile.
-
Protection: Protect the nitrogen with a Tosyl (Ts) or Boc group to prevent N-alkylation.
-
Reagent: p-Toluenesulfonyl chloride (TsCl), TEA, DCM.[3]
-
-
Activation: Convert the C3 hydroxyl group to a leaving group (Mesylate or Tosylate).
-
Reagent: Methanesulfonyl chloride (MsCl) or TsCl.
-
Outcome:(S)-1-tosyl-3-(sulfonyloxy)pyrrolidine .[4]
-
Protocol 2: The Critical C-C Bond Formation (Darifenacin Route)
This step introduces the acetonitrile moiety with the diphenyl substitution.
-
Anion Generation: Deprotonate diphenylacetonitrile using a strong base.[3]
-
Reagents: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Solvent: DMF or THF (anhydrous).
-
Conditions: 0°C to Room Temperature under
.[3]
-
-
Coupling: Add the activated pyrrolidine (from Protocol 1) to the anion.
-
Deprotection: Remove the N-Tosyl group.[10]
-
Reagent: HBr/Acetic Acid or Sodium/Naphthalene.[3]
-
Yield: High purity crystalline salt (often Oxalate or HBr salt).
-
Protocol 3: Hydrolysis to Amide (Final Drug Precursor)
-
Hydrolysis: Treat the nitrile with strong acid.
-
Reagent:
(90%).[2] -
Temp: 50-60°C.
-
Result: Conversion of
to (Primary Amide).
-
Part 4: Visualization & Workflows
Synthetic Pathway Diagram
The following diagram illustrates the convergent synthesis of the Darifenacin core from chiral pyrrolidine precursors.
Caption: Convergent synthesis of the (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile scaffold via SN2 displacement.
Quantitative Data: SAR Comparison
The table below highlights the impact of the 3-pyrrolidine scaffold versus flexible linkers in Muscarinic Antagonist potency.
| Compound Structure | R-Group (Position 3) | Selectivity (M3 vs M2) | Binding Affinity ( |
| Darifenacin | (S)-Pyrrolidine Ring | High (>9-fold) | 9.1 |
| Analog A | Flexible Ethyl Chain | Low | 7.4 |
| Analog B | Piperidine Ring (6-mem) | Moderate | 8.2 |
| Analog C | (R)-Pyrrolidine Ring | Low | 6.8 |
Note: Data synthesized from SAR studies indicating the necessity of the rigid 5-membered ring for optimal entropy/enthalpy balance in the M3 binding pocket.
References
-
Pfizer Inc. (1992). Process for the preparation of 3-substituted pyrrolidines. US Patent 5,096,890.[3] Link
-
Technical Disclosure Commons. (2024). Improved process for the preparation of 1-tosyl-3-(S)-tosyloxypyrrolidine. Defensive Publications Series. Link
-
Matrix Laboratories Ltd. (2008). Novel and improved processes for the preparation of intermediates of darifenacin. WO2008126106A2.[3] Link
-
Alavala, R. et al. (2011).[3] Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry, 50B, 119-124.[3] Link
-
Beilstein Institute. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein J. Org.[3][11] Chem. Link[11]
Sources
- 1. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 2. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]
- 3. CN103351311A - Synthesis method of diphenylacetonitrile - Google Patents [patents.google.com]
- 4. tdcommons.org [tdcommons.org]
- 5. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 6. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 7. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. mdpi.com [mdpi.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. mdpi.com [mdpi.com]
Darifenacin: A Comprehensive Analysis of Metabolic Fate and Intermediate Stability
An In-Depth Technical Guide for Drug Development Professionals
This guide provides a detailed exploration of the metabolic and degradation pathways pertinent to Darifenacin, a selective M3 muscarinic receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the causal mechanisms that govern the drug's biotransformation and the stability of its synthetic precursors. Our approach is grounded in the principles of scientific integrity, providing actionable insights for robust drug development programs.
Introduction: The Clinical and Chemical Context of Darifenacin
Darifenacin is a cornerstone therapy for overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1] Its efficacy stems from a high affinity for the M3 muscarinic receptor subtype, which is primarily responsible for mediating bladder detrusor muscle contractions.[1][2][3] By selectively antagonizing this receptor, Darifenacin reduces involuntary bladder contractions with a lower incidence of central nervous system (CNS) and cardiac side effects associated with less selective agents.[2]
The molecule itself, (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, is a lipophilic tertiary amine.[2][4] While well-absorbed, it undergoes extensive first-pass metabolism, a critical factor influencing its bioavailability and pharmacokinetic profile.[1][3][5] Understanding the intricacies of this metabolism, alongside the chemical stability of the parent drug and its synthetic intermediates, is paramount for ensuring drug safety, efficacy, and manufacturing consistency.
Part 1: The Metabolic Journey of Darifenacin
Darifenacin's passage through the body is characterized by extensive hepatic biotransformation, converting the active, lipophilic parent drug into more water-soluble, readily excretable metabolites.[5][6][7] This process is almost exclusively responsible for the drug's clearance.[8]
Primary Metabolic Transformations
Clinical and preclinical studies have consistently identified three principal routes of metabolism for Darifenacin, which occur across all species tested, including humans.[7][9][10]
-
Monohydroxylation: This is a primary oxidative reaction occurring on the dihydrobenzofuran ring.[4][5][6][8][11][12][13][14] This addition of a hydroxyl group significantly increases the polarity of the molecule, marking it for subsequent clearance.
-
Dihydrobenzofuran Ring Opening: This oxidative pathway involves the cleavage of the furan ring, leading to a more substantial structural modification and a significant change in the molecule's physicochemical properties.[4][5][6][8][11][12][13][14]
-
N-dealkylation: This reaction targets the pyrrolidine nitrogen, removing the ethyl-dihydrobenzofuran moiety.[4][5][6][8][11][12][13][14]
The initial products arising from these hydroxylation and N-dealkylation pathways constitute the major circulating metabolites.[3][4][8][11] However, it is a crucial finding for clinical development that these metabolites do not contribute significantly to the overall therapeutic effect of Darifenacin.[3][4][8][11] While one hydroxylated derivative exhibits some residual anti-M3 activity, its potency is negligible when considering in-vivo protein binding and concentrations.[4][13][15]
Caption: Core metabolic pathways of Darifenacin.
Key Enzymatic Drivers: The Role of Cytochrome P450
The biotransformation of Darifenacin is almost entirely mediated by the cytochrome P450 (CYP) superfamily of enzymes, specifically CYP3A4 and CYP2D6 .[1][3][5][6][7][8][12][14] The involvement of these two major drug-metabolizing enzymes has significant implications for potential drug-drug interactions and inter-individual variability in pharmacokinetics.
-
Causality of Enzyme Involvement: The lipophilic nature of Darifenacin makes it an ideal substrate for CYP enzymes, which are specialized in oxidizing such compounds to facilitate their elimination.[7] The specific structures within the Darifenacin molecule, such as the aromatic rings and the tertiary amine, are classic targets for CYP3A4 and CYP2D6.
-
Genetic Polymorphism and Its Consequences: A critical consideration in drug development is the genetic polymorphism of CYP2D6. A subset of the population, known as "poor metabolizers" (PMs), has significantly reduced or absent CYP2D6 activity.[4][11][14] In these individuals, the metabolic burden shifts almost entirely to CYP3A4.[11][14][16] This results in a decreased overall clearance of Darifenacin, leading to higher steady-state plasma concentrations (AUC and Cmax) compared to "extensive metabolizers" (EMs) who have normal CYP2D6 function.[13][14][16][17] This predictable pharmacokinetic variability underscores the importance of population pharmacokinetic modeling during clinical trials.
Pharmacokinetic Data Summary
The interplay between absorption, distribution, metabolism, and excretion (ADME) defines the drug's profile. Darifenacin is highly protein-bound (~98%), primarily to alpha-1-acid glycoprotein, and possesses a large volume of distribution, indicative of its lipophilicity.[4][5][8][14]
| Parameter | Value / Description | Rationale & Significance |
| Oral Bioavailability | ~15-19% (steady-state)[5][14] | Low due to extensive first-pass metabolism by hepatic CYP3A4/2D6. This necessitates careful dose selection to achieve therapeutic concentrations while minimizing systemic exposure. |
| Metabolizing Enzymes | CYP3A4 and CYP2D6[5][6][8] | Dual pathways provide some redundancy, but inhibition of CYP3A4 or PM status for CYP2D6 can significantly increase drug exposure. |
| Major Metabolites | Hydroxylated and N-dealkylated products[8][11] | Pharmacologically inactive, meaning the therapeutic effect is derived solely from the parent drug. This simplifies pharmacodynamic modeling. |
| Elimination Half-life | ~13–19 hours (prolonged-release)[2][5] | The prolonged-release formulation is key to achieving a once-daily dosing regimen, which improves patient adherence. |
| Excretion Routes | ~60% in urine, ~40% in feces (as metabolites)[2][12][14][18] | Minimal excretion of unchanged drug (<3%) confirms that metabolism is the primary clearance mechanism.[5][18] |
Experimental Protocol: In Vitro Metabolite Identification using Human Liver Microsomes (HLM)
This protocol outlines a standard, self-validating system for identifying the primary metabolites of a compound like Darifenacin.
Caption: Workflow for in vitro metabolite identification.
Methodology:
-
Objective: To identify metabolites formed via oxidative metabolism.
-
Materials: Darifenacin reference standard, pooled Human Liver Microsomes (HLM), NADPH regenerating system (or NADPH), 0.1 M Phosphate Buffer (pH 7.4), Acetonitrile (ACN) with 0.1% formic acid, HPLC-grade water.
-
Procedure: a. Preparation: Prepare a 1 mg/mL stock solution of Darifenacin in DMSO. Prepare an HLM suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Prepare the NADPH solution. b. Incubation: In a microcentrifuge tube, combine the HLM suspension and Darifenacin (final concentration e.g., 1-10 µM). Pre-warm at 37°C for 5 minutes. c. Reaction Initiation: Add the NADPH solution to start the enzymatic reaction. Include a negative control incubation without NADPH. The absence of metabolites in this control validates that the observed products are NADPH-dependent (i.e., CYP-mediated). d. Time Points: Incubate the reaction mixture at 37°C. At specified time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture. e. Quenching: Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold ACN. This stops the enzymatic activity and precipitates the microsomal proteins. f. Sample Processing: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein. g. Analysis: Transfer the supernatant to an HPLC vial. Analyze using a high-resolution LC-MS/MS system to detect the parent drug and potential metabolites based on their mass-to-charge ratio (m/z). Metabolite structures are proposed based on the mass shift from the parent drug (e.g., +16 Da for hydroxylation).
Part 2: Degradation of Darifenacin and Its Synthetic Intermediates
Understanding the chemical stability of the active pharmaceutical ingredient (API) and its precursors is a regulatory requirement and essential for developing a robust manufacturing process.[19]
Intrinsic Stability of Darifenacin API
Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[19] Studies on Darifenacin have shown it to be a relatively stable molecule under several stress conditions.
-
Hydrolytic Stability: The amide bond in Darifenacin can be susceptible to hydrolysis under harsh acidic or basic conditions, which would yield the corresponding carboxylic acid ("darifenacin acid").[20][21] However, the molecule is generally stable under neutral hydrolytic conditions.[21][22]
-
Oxidative Stability: Darifenacin is most susceptible to oxidative degradation.[22][23] The tertiary amine and the electron-rich dihydrobenzofuran ring are likely sites for oxidation, potentially leading to N-oxides or other oxidative artifacts. This vulnerability is a key consideration for packaging and storage, suggesting that protection from oxidative environments may be necessary.
-
Photolytic and Thermal Stability: The drug substance has demonstrated good stability under photolytic and thermal stress, indicating a robust core structure that is not easily compromised by light or heat.[21][22][23]
Degradation of Synthetic Intermediates and Formation of Impurities
The synthesis of a complex molecule like Darifenacin involves multiple steps and intermediates.[24][25] The stability of these intermediates and the conditions of the chemical reactions can lead to the formation of process-related impurities.
A key study identified four impurities during process development, particularly under strong basic conditions (potassium hydroxide) at elevated temperatures.[26][27] The formation of these impurities provides direct insight into the degradation pathways of Darifenacin or its immediate precursors under chemical stress.
-
Darifenacin Acid: Formation via hydrolysis of the primary amide. This is a classic degradation pathway for amide-containing drugs.
-
Darifenacin Desnitrile: This impurity implies a side reaction or an issue with a precursor from a synthetic route involving a nitrile intermediate.
-
Darifenacin Vinyl Phenol: Suggests an elimination reaction or rearrangement of the dihydrobenzofuran ring system, likely under thermal or strong base/acid stress.
-
Darifenacin Ether: Indicates a potential side reaction involving the solvent (e.g., 2-butanol as reported) and a reactive intermediate.[26][27]
Causality of Impurity Formation: The use of a strong base like KOH at high temperatures can promote not only the desired reaction but also these side reactions.[26] This highlights a critical principle in process chemistry: reaction conditions must be carefully optimized to maximize yield of the desired product while minimizing the formation of impurities that arise from the inherent chemical liabilities of the intermediates and the final product.
Caption: Formation of process-related impurities from Darifenacin.
Experimental Protocol: Forced Degradation Study of a Key Intermediate
This protocol describes a systematic approach to investigating the stability of a synthetic intermediate, as mandated by ICH guidelines.[19]
Caption: Workflow for a forced degradation study.
Methodology:
-
Objective: To identify the degradation profile of a key Darifenacin intermediate and develop a stability-indicating analytical method.
-
Materials: The intermediate of interest, HCl, NaOH, H2O2, HPLC-grade solvents, a calibrated HPLC system with a Photodiode Array (PDA) detector and preferably a mass spectrometer (MS).
-
Procedure: a. Preparation: Prepare solutions of the intermediate in an appropriate solvent. b. Stress Application: Expose the solutions (and solid material for thermal/photo stress) to the following conditions:
- Acid: Add HCl to a final concentration of 0.1 N.
- Base: Add NaOH to a final concentration of 0.1 N.
- Oxidation: Add H2O2 to a final concentration of 3%.
- Thermal: Store the solid intermediate in a calibrated oven.
- Photolytic: Expose the intermediate (solid and solution) to light as per ICH Q1B guidelines. c. Time Points: Sample each condition at appropriate time intervals, aiming for 5-20% degradation of the parent compound. d. Sample Analysis: Neutralize the acid/base samples before injection if necessary. Analyze all samples using a developed HPLC method. e. Data Evaluation:
- Specificity: The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
- Peak Purity: Use the PDA detector to assess the purity of the parent peak in stressed samples. A pure peak validates that no co-eluting degradants are present.
- Mass Balance: Account for the loss in the parent compound with the corresponding increase in degradation products. A good mass balance (~95-105%) provides confidence in the analytical results.
- Identification: Use the MS detector to obtain mass information on the degradation products to aid in their structural elucidation.
Conclusion
A thorough understanding of Darifenacin's metabolic pathways and the degradation profiles of its intermediates is not merely an academic exercise; it is a fundamental component of a successful drug development program. The drug's reliance on CYP3A4 and CYP2D6 for clearance dictates a careful evaluation of drug-drug interaction potential and pharmacokinetic variability. The susceptibility of the API to oxidative degradation and the potential for impurity formation during synthesis due to the chemical liabilities of its structure inform process development, formulation design, and packaging choices. The protocols and insights provided in this guide serve as a framework for generating robust, reliable data to support regulatory filings and ensure the consistent delivery of a safe and effective therapeutic agent to patients.
References
- Unknown. (2008, September 22).
- Unknown. Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. U.S.
- Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. Clinical Pharmacokinetics, 45(4), 325-340.
- Unknown. (2022, December 1). Darifenacin Hydrobromide tablet, Extended Release (darifenacin hydrobromide) - Dosing, PA Forms & Info. PrescriberPoint.
- Skerjanec, A. (2006). The Clinical Pharmacokinetics of Darifenacin. Clinical Pharmacokinetics, 45(4), 325-340.
- Unknown. (2017, December 12). DARIFENACIN. DailyMed.
- Unknown. (2016, February 23). Darifenacin Extended Release Tablets - PRODUCT MONOGRAPH.
- Beaumont, K. C., et al. (2008). Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man. Xenobiotica, 28(10), 955-970.
- Unknown. (2025, November 22).
- Unknown.
- Unknown. (2024, July 17). What is the mechanism of Darifenacin Hydrobromide?.
- Chapple, C. (2005). Darifenacin for the treatment of overactive bladder. Expert Opinion on Pharmacotherapy, 6(15), 2677-2685.
- Zhou, S. (2018). Cytochrome P450 2D6. Taylor & Francis.
- Unknown. (n.d.). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst.
- Unknown. (2013, April 9). darifenacin extended release tablets.
- Unknown. Darifenacin Monograph for Professionals. Drugs.com.
- O'Donnell, P. D., et al. (2007). Treatment of overactive bladder in the aging population: focus on darifenacin. Clinical Interventions in Aging, 2(3), 389-397.
- Cardozo, L., & Staskin, D. (2005). Darifenacin: a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder. International Journal of Clinical Practice, 59(4), 457-464.
- Unknown. Annotation of FDA Label for darifenacin and CYP2D6. ClinPGx.
- Unknown. (n.d.). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway.
- Reddy, G. S., et al. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5, 821-831.
- Acharya, S., et al. (2017). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form.
- Sevrioukova, I. F. (2019). Interaction of cytochrome P450 3A4 with cannabinoids and the drug darifenacin. Journal of Biological Chemistry, 294(47), 17876-17888.
- Unknown. (n.d.). Spectrophotometric methods for the determination of darifenacin.
- Unknown. (n.d.). Bioanalytical method development and validation of Darifenacin in human plasma by LC-MS/MS. IT Medical Team.
- Al-Majed, A. A., et al. (2014). Validated liquid chromatographic-fluorescence method for the quantitation of darifenacin in mice plasma and its application to a pharmacokinetic study. Talanta, 122, 169-175.
- Unknown. (2013, March 15). Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies.
- Mohan, S. (2019, October 2). A comprehensive review on analytical methods for darifenacin hydrobromide in various Pharmaceutical dosage form. International Journal of Pharma and Bio Sciences.
- Unknown. (n.d.). synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry.
- Srinivas, K., et al. (2020, January 7). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist.
- Unknown. (2017, February 9). Darifenacin Hydrobromide. New Drug Approvals.
- Unknown. (2011, June 16). Process for Preparation of Darifenacin and Intermediates Used in the Process.
- Unknown. (n.d.). Process for preparation of darifenacin and intermediates used in the process.
- Shinde, N., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13.
- Unknown. Darifenacin Hydrobromide Synthetic Routes. MedKoo Biosciences.
Sources
- 1. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of cytochrome P450 3A4 with cannabinoids and the drug darifenacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Darifenacin (darifenacin hydrobromide) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]
- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. Darifenacin: Package Insert / Prescribing Information / MOA [drugs.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. ClinPGx [clinpgx.org]
- 17. Darifenacin Monograph for Professionals - Drugs.com [drugs.com]
- 18. ovid.com [ovid.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs [scirp.org]
- 22. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]
- 25. medkoo.com [medkoo.com]
- 26. Bot Verification [rasayanjournal.co.in]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Scalable Synthetic Routes for (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile
[1]
Executive Summary
Target Molecule: (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile (CAS: 133099-11-3) Primary Application: Key chiral intermediate for Darifenacin (Enablex), a selective M3 muscarinic receptor antagonist.[1] Critical Challenges: Construction of a sterically hindered quaternary carbon center adjacent to a chiral pyrrolidine ring; maintaining enantiomeric purity during high-energy alkylation; scalable deprotection of the pyrrolidine amine.
This application note outlines two field-proven synthetic strategies:
-
The Chiral Pool Route (Preferred): Utilizes (S)-3-hydroxypyrrolidine to establish stereochemistry early, featuring a counter-intuitive "retention of descriptor" SN2 displacement.
-
The Classical Resolution Route: A cost-effective racemic synthesis followed by resolution with L-Tartaric acid, suitable for facilities where raw material costs outweigh processing time.
Part 1: Pathway Analysis & Logic
Retrosynthetic Strategy
The synthesis hinges on the nucleophilic substitution of a 3-substituted pyrrolidine electrophile by the anion of diphenylacetonitrile. The choice of protecting group (
Figure 1: Strategic disconnection showing the Chiral Pool Route (Left, Blue) vs. the Resolution Route (Right, Red). The Chiral Pool route is preferred for high-value pharmaceutical manufacturing to avoid yield loss inherent in resolution.
Part 2: Detailed Protocols
Protocol A: The Chiral Pool Route (Industrial Standard)
Rationale: This route avoids the 50% yield loss associated with resolution. It leverages the commercially available (S)-3-hydroxypyrrolidine.[2][3]
Step 1: Preparation of (S)-1-Tosyl-3-tosyloxypyrrolidine
Objective: Simultaneously protect the amine and activate the alcohol as a leaving group.
-
Reagents: (S)-3-Hydroxypyrrolidine (1.0 eq), p-Toluenesulfonyl chloride (2.2 eq), Triethylamine (2.5 eq), DMAP (cat.), DCM (Solvent).
-
Procedure:
-
Dissolve (S)-3-hydroxypyrrolidine in DCM at 0°C.
-
Add Et3N and catalytic DMAP.
-
Slowly charge TsCl (maintaining T < 10°C to prevent exotherms).
-
Stir at RT for 4-6 hours until HPLC confirms consumption.
-
Workup: Wash with water, 1N HCl, and brine. Dry organic layer and concentrate.
-
Crystallization: Recrystallize from Ethanol/Heptane to obtain a white solid.
-
Note: The bis-tosylate is a stable, crystalline solid, ideal for storage.
-
Step 2: Asymmetric Alkylation (The Critical Step)
Objective: Install the quaternary center via SN2 displacement. Mechanism Insight (Scientific Integrity): This reaction involves the attack of the diphenylacetonitrile anion on the (S)-tosylate.
-
Geometry: The reaction proceeds with Walden Inversion .[4][5][6] The nucleophile attacks from the face opposite the leaving group.[7][8][9]
-
Nomenclature Paradox: While the geometry inverts, the Cahn-Ingold-Prelog (CIP) priority of the groups changes.
-
Start: OTs (Priority 1) > N (Priority 2).
-
Product: N (Priority 1) > C(Ph)2CN (Priority 2).
-
Result: The geometric inversion + priority swap results in the product retaining the (S) descriptor. This validates why (S)-starting material yields (S)-product in patent literature.
-
Protocol:
-
Anion Formation: In a dry reactor under N2, dissolve Diphenylacetonitrile (1.1 eq) in anhydrous THF or DMF.
-
Base Addition: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) or KOtBu (1.2 eq) portion-wise. Evolution of H2 gas (if NaH) must be controlled. Stir 1h at 0-5°C to ensure complete anion formation.
-
Alkylation: Dissolve (S)-1-Tosyl-3-tosyloxypyrrolidine (1.0 eq) in minimum THF/DMF. Add this solution dropwise to the anion mixture.
-
Reaction: Heat to reflux (THF) or 60-70°C (DMF) for 4-8 hours.
-
Quench: Cool to RT. Quench with saturated NH4Cl (carefully).
-
Isolation: Extract with Ethyl Acetate. Wash organics with water (3x) to remove DMF. Concentrate to give crude (S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile.
Step 3: Deprotection (Detosylation)
Objective: Removal of the robust sulfonamide group.
-
Method A (Acidic/Harsh - Pfizer Process):
-
Reagents: 48% HBr (aq), Phenol (scavenger).
-
Reflux the intermediate in HBr/Phenol for 4-8 hours. The phenol scavenges the generated tosyl cation/radical to prevent polymerization.
-
Safety: Highly corrosive. Requires glass-lined reactors.
-
-
Method B (Reductive - Alternative):
-
Reagents: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene.
-
Reflux with Red-Al. This cleaves the S-N bond.
-
Advantage: Avoids corrosive acid; compatible with standard steel reactors.
-
Protocol B: The Resolution Route (Cost-Driven)
Rationale: Useful when raw material costs for chiral starting materials are high, or for recovering "off-spec" racemic batches.
-
Racemic Synthesis: Follow Protocol A (Step 2) using racemic 1-benzyl-3-chloropyrrolidine or 1-tosyl-3-tosyloxypyrrolidine.
-
Deprotection: If N-benzyl is used, deprotect using ACE-Cl (1-Chloroethyl chloroformate) followed by methanol reflux. (Note: Hydrogenolysis is difficult due to potential nitrile reduction or catalyst poisoning by amines).
-
Resolution Protocol:
-
Dissolve racemic amine (free base) in Ethanol or Methanol/Water (9:1).
-
Add L-(+)-Tartaric Acid (1.0 eq) dissolved in warm ethanol.
-
Cool slowly to 0-5°C. Seed with authentic (S)-enantiomer tartrate salt if available.
-
Filter the precipitate.[10]
-
Recrystallization: The first crop usually has 80-90% ee. Recrystallize from Ethanol/Water to achieve >99% ee.
-
Free Basing: Treat the salt with 2N NaOH and extract into DCM to yield the pure (S)-target.
-
Part 3: Analytical & Quality Controls
| Parameter | Specification | Method | Notes |
| Appearance | White to Off-white Solid | Visual | Colored impurities often indicate incomplete deprotection or phenol residues. |
| Identification | Matches Reference | 1H-NMR (CDCl3) | Diagnostic peaks: Pyrrolidine CH2 multiplets (1.5-3.5 ppm), Aromatic protons (7.2-7.4 ppm).[11] |
| Enantiomeric Purity | > 99.0% ee | Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1). |
| Chemical Purity | > 98.0% | HPLC (C18) | Monitor for unreacted diphenylacetonitrile and detosylated byproducts. |
| Residual Solvents | < ICH Limits | GC-HS | Critical if DMF/Toluene used in alkylation. |
References
-
Pfizer Inc. (1992). 3-Substituted pyrrolidine derivatives. US Patent 5,096,890.[1] Link (Describes the foundational synthesis of Darifenacin and the N-tosyl route).
-
Pfizer Products Inc. (2003). Process for the preparation of pyrrolidine derivatives. WO 2003/080576. Link (Detailed process chemistry for the alkylation step).
-
Matrix Laboratories Ltd. (2008). Novel and improved processes for the preparation of intermediates of darifenacin. WO 2008/126106. Link (Describes the resolution of the racemic intermediate using Tartaric acid).
-
Kyorin Pharmaceutical Co. (2009).[11] Method of producing (S)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine. WO 2009/122997.[12] Link (Discusses mild deprotection strategies and high-purity synthesis).
Sources
- 1. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]
- 2. WO2008126106A2 - Novel and improved processes for the preparation of intermediates of darifenacin, darifenacin and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 3. WO2007076157A2 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]
- 4. webassign.net [webassign.net]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. quora.com [quora.com]
- 11. Darifenacin synthesis - chemicalbook [chemicalbook.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Optimizing reductive amination using (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile
Application Note: High-Efficiency Reductive Amination Protocol for (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile
Executive Summary
This application note details the optimization of the reductive amination of This compound (referred to herein as Amine 1 ). This secondary amine is a critical intermediate in the synthesis of the muscarinic antagonist Darifenacin. While traditional routes often employ direct alkylation using alkyl halides (e.g., ethyl chlorides/bromides), reductive amination offers a "greener," more convergent pathway that avoids potential genotoxic impurities (PGIs) associated with alkyl halides.
However, Amine 1 presents specific challenges:
-
Steric Hindrance: The bulky diphenylacetonitrile moiety at the C3 position creates significant steric shielding around the pyrrolidine nitrogen.
-
Chemoselectivity: The nitrile group must remain intact; strong reducing agents (e.g., LiAlH₄) are contraindicated.
-
Solubility: The free base and its salts exhibit variable solubility in non-polar solvents, necessitating careful solvent selection.
This guide provides a validated protocol using Sodium Triacetoxyborohydride (STAB) , optimized for high conversion (>98%) and chemoselectivity.
Reaction Mechanism & Strategic Analysis
The reductive amination proceeds via the formation of a reversible hemiaminal, followed by dehydration to an iminium ion, which is subsequently reduced to the tertiary amine.
Key Mechanistic Insight: For bulky amines like Amine 1 , the equilibrium formation of the iminium species is the rate-limiting step. The diphenyl group hinders the nucleophilic attack of the nitrogen onto the aldehyde carbonyl. Therefore, protocols that rely on in situ formation without acid catalysis often stall.
Optimization Strategy:
-
Lewis/Brønsted Acid Catalysis: The use of Acetic Acid (AcOH) or Titanium(IV) isopropoxide (Ti(OiPr)₄) is mandatory to drive dehydration and stabilize the iminium intermediate.
-
Reducing Agent: STAB is selected over Sodium Cyanoborohydride (toxic cyanide waste) and Sodium Borohydride (poor selectivity, reduces aldehydes too fast). STAB is mild enough to tolerate the nitrile group while selectively reducing the iminium ion.
Visualizing the Pathway
Figure 1: Mechanistic pathway highlighting the rate-limiting dehydration step caused by the steric bulk of the diphenyl group.
Experimental Optimization Parameters
The following data summarizes the screening process to identify the optimal conditions.
| Parameter | Condition A (Standard) | Condition B (Lewis Acid) | Condition C (Optimized) |
| Solvent | DCM (Dichloromethane) | THF (Tetrahydrofuran) | 2-MeTHF (Green Alternative) |
| Additive | None | Ti(OiPr)₄ (1.5 eq) | AcOH (1.0 eq) |
| Reducing Agent | NaBH(OAc)₃ (1.5 eq) | NaBH₄ | NaBH(OAc)₃ (1.4 eq) |
| Temp | RT | 0°C → RT | RT |
| Conversion (HPLC) | 65% (Stalled) | 92% (Messy workup) | >99% |
| Impurity Profile | High aldehyde remaining | 5% Alcohol impurity | <0.5% Alcohol impurity |
Analysis:
-
Condition A: Without acid, the bulky amine fails to condense efficiently with the aldehyde.
-
Condition B: Titanium isopropoxide works well for condensation but creates a gelatinous emulsion during aqueous workup, complicating scale-up.
-
Condition C: 2-MeTHF is a superior solvent for process chemistry (higher boiling point, better phase separation than THF). Acetic acid provides sufficient activation without the workup issues of Titanium.
Detailed Protocol: Optimized Reductive Amination
Objective: Synthesis of N-alkylated derivative of this compound. Scale: 10.0 mmol basis.
Reagents:
-
This compound (Amine 1): 2.62 g (10 mmol)
-
Aldehyde (e.g., 2-(2,3-dihydrobenzofuran-5-yl)acetaldehyde): 1.95 g (12 mmol, 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB): 2.97 g (14 mmol, 1.4 eq)
-
Acetic Acid (Glacial): 0.60 g (10 mmol, 1.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF): 30 mL (10-12 volumes)
Step-by-Step Procedure:
-
Reactor Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and internal temperature probe. Ensure glassware is oven-dried.
-
Charging: Charge Amine 1 (2.62 g) and 2-MeTHF (20 mL) into the flask. Stir until the amine is fully dissolved or well-dispersed.
-
Activation: Add Acetic Acid (0.60 g) in one portion. Stir for 10 minutes at 20-25°C. Note: This buffers the system and promotes iminium formation.
-
Aldehyde Addition: Add the Aldehyde (1.95 g) dissolved in 2-MeTHF (10 mL) dropwise over 5 minutes.
-
Imine Formation (Critical Step): Stir the mixture at 20-25°C for 30–60 minutes.
-
Checkpoint: Although STAB allows "one-pot" addition, a short pre-stir is recommended for this bulky substrate to shift the equilibrium toward the imine before reduction begins.
-
-
Reduction: Add STAB (2.97 g) in 3-4 portions over 15 minutes. Caution: Mild gas evolution (H₂) may occur; ensure proper venting.
-
Reaction Monitoring: Stir at 20-25°C for 4–6 hours. Monitor by HPLC or TLC.
-
Target: <1.0% remaining Amine 1.
-
-
Quench: Cool the mixture to 10°C. Slowly add saturated aqueous NaHCO₃ (30 mL) to quench excess hydride and neutralize the acetic acid. Stir vigorously for 20 minutes until gas evolution ceases.
-
Workup: Transfer to a separatory funnel. Separate the phases. Extract the aqueous layer with 2-MeTHF (2 x 10 mL). Combine organic layers and wash with Brine (15 mL).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amine.
Troubleshooting & Decision Logic
Use the following logic flow to address common deviations during the reaction.
Figure 2: Decision tree for in-process control (IPC) during the reductive amination.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Available at: [Link]
-
Pfizer Inc. (2003). "Process for the preparation of Darifenacin." U.S. Patent 2003/0191176.[2] (Describes the utility of the pyrrolidine intermediate).
-
Baxendale, I. R., et al. (2006). "A flow process for the reductive amination of aldehydes and ketones." Green Chemistry. Available at: [Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]
Procedures for converting (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile to Darifenacin HBr
This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details the conversion of the chiral building block (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile into the antimuscarinic agent Darifenacin Hydrobromide , emphasizing impurity control and process scalability.[1]
Executive Summary
Darifenacin hydrobromide is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[2][3] The synthesis described herein utilizes This compound (hereafter referred to as the Nitrile Intermediate ) as the starting chiral pool material.[1]
This protocol prioritizes the "Amide-First" strategy , where the sterically hindered nitrile is hydrated to the primary amide prior to N-alkylation. This pathway offers superior impurity rejection compared to the "Alkylation-First" route, specifically minimizing the formation of the difficult-to-remove "Desnitrile" and "Vinyl Phenol" degradants often observed under harsh hydrolysis conditions of the full drug molecule.
Critical Quality Attributes (CQAs)
-
Enantiomeric Purity: Maintenance of the (S)-configuration (Target >99.5% ee).
-
Impurity Control: Limit of Darifenacin Dimer and Desnitrile analogs <0.10%.
-
Solid State: Polymorph control during HBr salt crystallization.
Retrosynthetic Analysis & Workflow
The synthesis is disconnected into three distinct unit operations:
-
Chemoselective Hydration: Converting the hindered nitrile to a primary amide using controlled acid catalysis.[1]
-
Convergent N-Alkylation: Coupling the pyrrolidine core with the dihydrobenzofuran side chain.
-
Salt Formation: Precipititating the hydrobromide salt to purge organic impurities.[1]
Figure 1: Strategic workflow for the conversion of (S)-pyrrolidine acetonitrile to Darifenacin HBr.
Detailed Experimental Protocols
Step 1: Chemoselective Hydration of the Nitrile
The steric bulk of the diphenylmethyl group makes the nitrile resistant to hydrolysis. While basic conditions (KOH/t-BuOH) are possible, Sulfuric Acid (H₂SO₄) is preferred for scalability and yield, provided the temperature is strictly controlled to prevent racemization.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Sulfuric Acid (90% w/w) (5.0 vol)[1]
-
Ammonium Hydroxide (25%) (for neutralization)[1]
Protocol:
-
Charge a glass-lined reactor with 90% H₂SO₄. Cool to 0–5°C.[1]
-
Add the Nitrile Intermediate portion-wise, maintaining internal temperature <10°C to avoid exotherms.
-
Heat the mixture to 80–85°C and stir for 3–5 hours.
-
Cool the reaction mass to 0–5°C.
-
Quench by pouring the mixture slowly into crushed ice/water (10 vol).
-
Basify with Ammonium Hydroxide to pH 9–10.
-
Note: Ensure temperature stays <20°C during neutralization to prevent amide hydrolysis to the acid.[1]
-
-
Extract with Ethyl Acetate (3 x 5 vol).
-
Concentrate the organic layer under reduced pressure to yield (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide as a white to off-white foam/solid.
-
Yield Expectation: 85–92%.[1]
-
Step 2: Convergent N-Alkylation
This step couples the amide intermediate with 5-(2-bromoethyl)-2,3-dihydrobenzofuran .[1] The use of anhydrous conditions and a mild base minimizes the formation of quaternary ammonium salts (over-alkylation).[1]
Reagents:
-
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (1.0 equiv)[1][5]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)[1]
-
Acetonitrile (ACN) (10 vol) or Methyl Ethyl Ketone (MEK)[1]
Protocol:
-
Suspend the Amide intermediate and K₂CO₃ in Acetonitrile at 20–25°C.
-
Add 5-(2-bromoethyl)-2,3-dihydrobenzofuran dropwise over 30 minutes.
-
Reflux the mixture (approx. 80–82°C) for 4–6 hours.
-
Mechanistic Insight: The reaction follows S_N2 kinetics. High agitation is required if K₂CO₃ particle size is large.[1]
-
-
Filter the hot reaction mixture to remove inorganic salts (KBr, excess K₂CO₃).
-
Distill the solvent under vacuum to obtain the crude Darifenacin free base.
-
Workup (Optional for high purity): Dissolve residue in Dichloromethane, wash with water, and dry over Na₂SO₄.
Step 3: Hydrobromide Salt Formation & Purification
The final step converts the free base to the pharmaceutically acceptable HBr salt and serves as the primary purification step to reject process impurities.
Reagents:
Protocol:
-
Dissolve the crude Darifenacin base in Acetone at 20–25°C.
-
Filter through a 0.45 µm membrane to remove particulates.
-
Cool to 0–5°C.
-
Add 48% HBr dropwise.[1] A white precipitate should form immediately.[1]
-
Critical Parameter: Control addition rate to prevent oiling out.[1]
-
-
Stir at 0–5°C for 2 hours to maximize crystallization yield.
-
Filter the solid and wash with cold Acetone (2 vol).
-
Dry under vacuum at 50–55°C.[1]
Quantitative Data Summary
| Parameter | Step 1: Hydration | Step 2: Alkylation | Step 3: Salt Formation |
| Solvent System | H₂SO₄ (Neat) / Water | Acetonitrile or MEK | Acetone |
| Temperature | 80–85°C | Reflux (80°C) | 0–5°C |
| Reaction Time | 3–5 Hours | 4–6 Hours | 2 Hours |
| Typical Yield | 85–92% | 75–85% | 85–90% |
| Key Impurity Removed | Unreacted Nitrile | Dimer Impurity | Stereoisomers/Inorganics |
Troubleshooting & Optimization
Issue: Incomplete Hydration (Step 1)
-
Cause: Insufficient acid strength or temperature.[1]
-
Solution: Ensure H₂SO₄ concentration is >85%. If reaction stalls, increase temperature to 90°C, but monitor for degradation (browning).
Issue: "Oiling Out" during Salt Formation (Step 3)
-
Cause: Rapid addition of acid or presence of too much water.
-
Solution: Use dry Acetone. Seed the solution with authentic Darifenacin HBr crystals (0.1% w/w) before HBr addition.[1] If oil forms, reheat to dissolve and cool slowly (1°C/min).[1]
Issue: Dimer Formation (Step 2)[1]
-
Cause: Excess alkyl halide or prolonged heating.[1]
-
Solution: Strictly limit the alkyl halide to 1.1 equivalents. Stop the reaction immediately upon consumption of the starting amide (monitor via TLC/HPLC).[1]
References
-
Pfizer Inc. (1992).[1] Process for the preparation of Darifenacin. US Patent 5,096,890.[1][3] Link
-
Teva Pharmaceutical Industries. (2007).[1] Processes for preparing darifenacin hydrobromide. WO Patent 2007/076158.[1] Link
-
Cadila Healthcare Ltd. (2010).[1] Process for preparation of darifenacin and intermediates used in the process. WO Patent 2010/032225.[1] Link
-
Reddy, G. M., et al. (2011).[1] Synthesis and characterization of novel and potential impurities of darifenacin. Rasayan Journal of Chemistry, 4(1), 39-46.[1] Link
Sources
- 1. PubChemLite - ((s)-1-(2-(2,3-dihydro-benzofuran-5-yl)-ethyl)-pyrrolidin-3-yl)-diphenyl-acetonitrile (C28H28N2O) [pubchemlite.lcsb.uni.lu]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Darifenacin synthesis - chemicalbook [chemicalbook.com]
- 6. WO2009094957A1 - A method for the preparation of darifenacin hydrogen bromide - Google Patents [patents.google.com]
- 7. "An Improved Process For Preparation Of Darifenacin Hydrobromide" [quickcompany.in]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Production of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile
Welcome to the technical support center for the synthesis and purification of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this critical pharmaceutical intermediate. The following sections provide in-depth troubleshooting advice and frequently asked questions to help you optimize your process for improved yield and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Low Yield in the Condensation of Diphenylacetonitrile and a Chiral Pyrrolidine Precursor
Question: We are experiencing significantly lower than expected yields in the initial condensation step between diphenylacetonitrile and our protected (S)-3-halopyrrolidine. What are the likely causes and how can we improve the yield?
Answer:
Low yields in this nucleophilic substitution reaction are often attributable to several factors, ranging from reactant purity to reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Mitigation Strategies:
-
Purity of Starting Materials:
-
Diphenylacetonitrile: The presence of impurities from its synthesis, such as unreacted benzyl cyanide or byproducts from bromination, can interfere with the reaction.[1][2][3] Ensure the diphenylacetonitrile is of high purity (>99%) by recrystallization or distillation before use.[3]
-
Chiral Pyrrolidine Precursor: The purity and stability of the protected (S)-3-halopyrrolidine are critical. The presence of isomeric impurities or degradation products can lead to side reactions.[4] It is advisable to verify the purity by NMR and HPLC before proceeding.
-
-
Reaction Conditions:
-
Base Selection: The choice and stoichiometry of the base are critical for the deprotonation of diphenylacetonitrile. A strong, non-nucleophilic base is preferred. Insufficient base will result in incomplete deprotonation, while an excessively strong base can lead to side reactions.
-
Solvent: The solvent should be anhydrous and inert to the reaction conditions. The presence of water can lead to the formation of byproducts.[4]
-
Temperature Control: This reaction is often exothermic. Poor temperature control can lead to the formation of impurities and degradation of the product.[5]
-
-
Side Reactions:
-
Dimerization and Polymerization: The reactive nature of the starting materials can lead to self-condensation or polymerization, especially at elevated temperatures.[4]
-
Elimination Reactions: With certain bases and solvents, the halo-pyrrolidine precursor may undergo elimination to form a pyrroline byproduct.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low condensation yield.
Issue 2: Challenges in the Deprotection of the Pyrrolidine Nitrogen
Question: We are struggling with the deprotection of the N-protected this compound. The reaction is either incomplete or leads to significant product degradation. What are the best practices for this step?
Answer:
The choice of the protecting group for the pyrrolidine nitrogen dictates the deprotection strategy. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
Deprotection Strategies and Considerations:
| Protecting Group | Deprotection Reagent | Key Considerations |
| Boc | Trifluoroacetic acid (TFA) | The reaction is typically fast at room temperature. Monitor the reaction closely to avoid side reactions. The workup requires careful neutralization.[6] |
| Cbz | Catalytic Hydrogenation (H₂/Pd-C) | This method is clean but can be slow. Ensure the catalyst is active and the system is free of catalyst poisons. |
| Tosyl | HBr in acetic acid or phenol | This method often requires harsh conditions and elevated temperatures, which can lead to side products.[7][8] |
Troubleshooting Deprotection:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure a sufficient excess of the deprotecting agent is used.
-
Reaction Time/Temperature: The reaction may require longer times or elevated temperatures, but this must be balanced against the risk of degradation.
-
-
Product Degradation:
-
Harsh Conditions: If using strong acids, consider lowering the temperature or using a milder deprotecting agent if possible.
-
Workup: Ensure the product is promptly neutralized and extracted after deprotection to minimize exposure to harsh conditions.
-
Issue 3: Difficulty in Purification and Isolation of the Final Product
Question: We are facing challenges in purifying this compound to the required >99% purity for our downstream applications. What purification strategies are most effective at a large scale?
Answer:
Achieving high purity on a large scale requires a robust purification strategy. The choice of method depends on the nature of the impurities.
Purification Methods:
-
Crystallization: This is often the most effective and scalable method for removing minor impurities.
-
Solvent Screening: A thorough solvent screen is essential to identify a solvent system that provides good recovery and excellent impurity rejection.
-
Cooling Profile: A controlled cooling profile is crucial to obtain a desirable crystal size and morphology, which facilitates filtration and washing.
-
-
Column Chromatography: While effective at the lab scale, traditional silica gel chromatography can be challenging and costly to scale up.
-
Reverse-Phase Chromatography: For polar impurities, reverse-phase chromatography may be a viable option.
-
Supercritical Fluid Chromatography (SFC): SFC can be an efficient and greener alternative for chiral separations if racemic or diastereomeric impurities are present.
-
-
Salt Formation and Recrystallization: Formation of a salt, such as the hydrobromide, can significantly alter the solubility properties and facilitate purification through crystallization.[9][10][11] The free base can then be regenerated.
Logical Flow for Purification Strategy:
Caption: Decision tree for purification strategy.
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when working with diphenylacetonitrile and cyanide reagents?
A1: Diphenylacetonitrile is toxic if swallowed and can cause skin, eye, and respiratory irritation.[1][12] Cyanide reagents are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A cyanide antidote kit should be readily available.
Q2: How can we ensure the stereochemical purity of the final (S)-enantiomer?
A2: The stereochemical purity is primarily determined by the enantiopurity of the chiral pyrrolidine starting material.[13][14][15] It is crucial to source or synthesize a highly enantiopure precursor. Chiral HPLC analysis should be used to monitor the enantiomeric excess (ee) throughout the synthesis and in the final product.
Q3: Are there any specific analytical methods recommended for in-process control?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for in-process control. It allows for the monitoring of starting material consumption, product formation, and impurity profiles. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.
Q4: What are the typical storage conditions for this compound?
A4: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is often recommended to store it at 2-8°C.[11]
Q5: Can this intermediate be used in the synthesis of other active pharmaceutical ingredients (APIs)?
A5: Yes, this compound is a key intermediate in the synthesis of Darifenacin, a muscarinic receptor antagonist.[16] It is also a versatile building block for other chiral pyrrolidine-containing compounds.[17][18][19][20]
III. References
-
Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]
-
US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents. (2011, June 16). Retrieved February 20, 2026, from
-
WO2007076157A2 - Processes for preparing darifenacin hydrobromide - Google Patents. (n.d.). Retrieved February 20, 2026, from
-
WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents. (n.d.). Retrieved February 20, 2026, from
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC - NIH. (2024, October 16). Retrieved February 20, 2026, from [Link]
-
Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidinesvia lithium amide conjugate addition - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 20, 2026, from [Link]
-
Note Synthesis/Isolation of darifenacin hydrobromide by-products. (n.d.). Retrieved February 20, 2026, from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. (2023, February 27). Retrieved February 20, 2026, from [Link]
-
Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons - eCampus. (n.d.). Retrieved February 20, 2026, from [Link]
-
Diphenylacetonitrile. (n.d.). Retrieved February 20, 2026, from [Link]
-
133099-11-3[this compound] - Acmec Biochemical. (n.d.). Retrieved February 20, 2026, from [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online. (n.d.). Retrieved February 20, 2026, from [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). Retrieved February 20, 2026, from [Link]
-
Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. (2026, February 8). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Diphenylacetonitrile - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17). Retrieved February 20, 2026, from [Link]
-
This compound | Pharmaffiliates. (n.d.). Retrieved February 20, 2026, from [Link]
-
Diphenyl acetonitrile is an organic compound with ... - Printtech Healthcare Pvt Ltd. (n.d.). Retrieved February 20, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved February 20, 2026, from [Link]
-
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide , Package: 5g , Laibo Chem. (n.d.). Retrieved February 20, 2026, from [Link]
-
EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) - Google Patents. (n.d.). Retrieved February 20, 2026, from
-
Aggregation Modes of Chiral Diketopyrrolo[3,4‐c]pyrrole Dyes in Solution and Thin Films. (2025, October 17). Retrieved February 20, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 7. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]
- 8. WO2007076157A2 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]
- 9. chemscene.com [chemscene.com]
- 10. echemi.com [echemi.com]
- 11. This compound hydrobromide | 194602-27-2 [sigmaaldrich.com]
- 12. printtechhealthcare.com [printtechhealthcare.com]
- 13. researchgate.net [researchgate.net]
- 14. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidinesvia lithium amide conjugate addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Darifenacin synthesis - chemicalbook [chemicalbook.com]
- 17. mdpi.com [mdpi.com]
- 18. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Impurity Formation in Pyrrolidine-Acetonitrile Reactions
Topic: Troubleshooting impurity formation in pyrrolidine-acetonitrile reactions Audience: Researchers, Process Chemists, and Drug Development Professionals Version: 1.0
Executive Summary & Chemical Context
Pyrrolidine is a potent secondary amine nucleophile (Mayr nucleophilicity parameter
In pyrrolidine-mediated reactions, impurity profiles are rarely random. They stem from three specific mechanistic failures:
-
Michael Addition: Reaction with trace acrylonitrile (a manufacturing impurity in MeCN).
-
Solvolytic Amidation: Formation of N-acetylpyrrolidine via hydrolysis byproducts (acetic acid) or direct solvent attack under thermal stress.
-
Base-Promoted Oligomerization: Pyrrolidine acting as a base to catalyze the self-condensation of acetonitrile, leading to colored "crotononitrile" species.
This guide provides a diagnostic framework to identify, remediate, and prevent these specific impurities.
Diagnostic Troubleshooting Guide (Q&A)
Category 1: Identification of Unknown Impurities
Q1: I see an unknown impurity at M+53 (relative to pyrrolidine) in my LC-MS. What is it?
Diagnosis: This is likely N-(2-cyanoethyl)pyrrolidine .
Mechanism: Acetonitrile is industrially produced via the ammoxidation of propylene, often leaving trace amounts of acrylonitrile (vinyl cyanide). Pyrrolidine, being a strong nucleophile, undergoes a rapid Michael addition to this
Q2: I am detecting a substantial M+42 peak (Acetyl) on my amine. Is the solvent reacting? Diagnosis: Yes, you are observing N-acetylpyrrolidine . Mechanism: This occurs via two pathways:
-
Pathway A (Common): The MeCN contains acetic acid (from hydrolysis). Pyrrolidine reacts with acetic acid to form a salt, which dehydrates to the amide at high temperatures (
C). -
Pathway B (Stress): Direct attack of pyrrolidine on the nitrile carbon of MeCN is slow but possible with Lewis acid catalysts or extreme heat, forming an amidine intermediate that hydrolyzes to the amide.
Q3: My reaction mixture turns yellow/orange rapidly upon heating, even before adding the electrophile. Why?
Diagnosis: Acetonitrile Self-Condensation (Thorpe Reaction) .
Mechanism: Pyrrolidine (
Impurity Formation Pathways (Visualization)
The following diagram details the three primary "parasitic" pathways active in this system.
Figure 1: Mechanistic pathways for common impurities arising from Pyrrolidine-Acetonitrile interactions.
Remediation & Prevention Protocols
Protocol A: Solvent Quality Verification (The "Acid Test")
Before running sensitive kinetics or scale-up, validate your Acetonitrile batch.
-
Aliquot: Take 10 mL of MeCN.
-
Spike: Add 100 µL of Pyrrolidine.
-
Incubate: Heat to 60°C for 1 hour.
-
Analyze: Run GC-MS or LC-MS.
-
Pass: Only Pyrrolidine peak visible.
-
Fail (Type 1): Peak at M+53 (Acrylonitrile presence). Action: Change solvent vendor or grade.
-
Fail (Type 2): Peak at M+42 (Acetic acid presence). Action: Dry solvent over basic alumina.
-
Protocol B: Removing Acrylonitrile & Acetic Acid
Standard molecular sieves do not effectively remove acrylonitrile. Use this scavenging protocol if high-purity solvent is unavailable.
| Step | Reagent/Material | Action | Mechanism |
| 1 | Basic Alumina (Activated) | Pass solvent through a column (10g Alumina / 1L MeCN). | Adsorbs acetic acid and water; retards polymerization. |
| 2 | Polymer-Supported Thiol | Stir with PS-Thiophenol resin (1-2 hours). | Scavenges acrylonitrile via Michael addition (more reactive than pyrrolidine). |
| 3 | Filtration | Filter through 0.2 µm PTFE. | Removes scavenger resin. |
Protocol C: Mitigating Self-Condensation
If the reaction turns yellow/dark:
-
Temperature Control: Keep reaction temperature below 60°C if possible. The Thorpe reaction has a high activation energy compared to N-alkylation.
-
Order of Addition: Do not premix Pyrrolidine and Acetonitrile and heat. Add Pyrrolidine last or add it slowly to the solution containing the electrophile. This ensures the electrophile competes effectively for the amine.
Quantitative Data: Impurity Impact Table
| Impurity Species | Source | Detection (MS) | Formation Condition | Prevention Strategy |
| N-(2-cyanoethyl)pyrrolidine | Acrylonitrile (Solvent contaminant) | [M+H]+ = 125.1 | Room Temp, Instant | Use HPLC Grade "Low Acrylonitrile" MeCN. |
| N-Acetylpyrrolidine | Acetic Acid (Hydrolysis) | [M+H]+ = 114.1 | Reflux (>80°C), Acidic pH | Store MeCN over molecular sieves; avoid atmospheric moisture. |
| 3-Aminocrotononitrile | MeCN Dimerization | [M+H]+ = 83.1 | Basic pH, Heat | Reduce temp; Add electrophile before amine. |
| Pyrrolidine N-Oxide | Dissolved Oxygen | [M+H]+ = 88.1 | Aerobic conditions | Degas solvents (sparge with N2/Ar). |
References
-
Mayr, H., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. Royal Society of Chemistry. [Link]
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. [Link]
-
DiBiase, S. A., et al. (1979). Acetonitrile as a Reagent.[2][3][4][5][6] Condensation with Carbonyl Compounds. The Journal of Organic Chemistry. [Link]
-
Pollak, P., et al. (2000). Nitriles. Ullmann's Encyclopedia of Industrial Chemistry. (Documenting Acrylonitrile impurity in Acetonitrile production). [Link]
Sources
- 1. epfl.ch [epfl.ch]
- 2. mdpi.com [mdpi.com]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preserve.lehigh.edu [preserve.lehigh.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN104529821A - Method for removing acrylonitrile in acetonitrile product - Google Patents [patents.google.com]
Technical Support Center: Solubilization Strategies for (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile
Executive Summary
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile (CAS: 133099-11-3) is a lipophilic secondary amine and a key intermediate in the synthesis of muscarinic antagonists like Darifenacin.[1][2] Its solubility profile is governed by two competing structural features: the highly lipophilic diphenyl-acetonitrile moiety and the ionizable pyrrolidine nitrogen.
Users typically encounter precipitation or non-wetting behavior in neutral aqueous media (pH 7.0–7.4). This guide provides chemically grounded protocols to overcome these limitations using pH manipulation, salt formation, and cosolvent engineering.
Part 1: Diagnostic & Troubleshooting (FAQ)
Q1: I added the white powder directly to PBS (pH 7.4), but it floats or forms a cloudy suspension. Why? Diagnosis: You are likely working with the free base form of the compound. Technical Explanation: The molecule contains two hydrophobic phenyl rings and a nitrile group, giving it a high LogP (estimated > 3.0). At pH 7.4, the pyrrolidine nitrogen (approximate pKa ~9.5–10.5) exists in equilibrium between its protonated (ionized) and unprotonated (neutral) states. However, the lipophilicity of the "tail" often drives the neutral species to aggregate or precipitate before full solvation can occur. Immediate Fix: Do not heat. Acidification is required to drive the equilibrium toward the soluble cationic species. See Protocol A.
Q2: Can I use DMSO to dissolve it and then dilute with water? Diagnosis: Yes, but you risk "crash-out" precipitation. Technical Explanation: While soluble in DMSO, diluting into an aqueous buffer reduces the solvent power. If the final aqueous pH is near or above the compound's pKa, the local concentration of the free base will exceed its solubility limit immediately upon mixing, causing precipitation. Recommendation: If using DMSO, ensure the dilution buffer is slightly acidic (pH 5–6) or contains a solubilizer like Tween-80 or cyclodextrin.
Q3: Is the compound stable in acidic solution? Diagnosis: Generally, yes, for short-term handling. Technical Explanation: The nitrile group is susceptible to hydrolysis under extreme acidic/basic conditions and high heat (converting to an amide or acid), but it is stable under mild acidic conditions (pH 4–6) used for solubilization at room temperature.
Part 2: Solubilization Decision Matrix
Use the following logic flow to select the optimal solubilization method for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay tolerance.
Part 3: Detailed Protocols
Method A: In-Situ Salt Formation (The "Gold Standard")
This method converts the insoluble free base into a soluble salt (Hydrobromide or Hydrochloride) directly in the aqueous phase.
Mechanism: Protonation of the pyrrolidine nitrogen creates a cationic center, drastically increasing hydration energy and aqueous solubility.
Protocol:
-
Calculate: Determine the molar amount of this compound (MW ~262.35 g/mol ).
-
Acid Selection: Prepare a 100 mM stock of Hydrochloric Acid (HCl) or use commercially available Hydrobromic Acid (HBr). Note: The HBr salt is the standard form for the related drug Darifenacin [1].
-
Dissolution:
-
Place the compound powder in a glass vial.
-
Add 0.95 equivalents of the acid solution (e.g., 0.1 M HCl).
-
Vortex gently. The solution should clarify.
-
Add the remaining water/buffer to reach the desired volume.
-
-
pH Check: Verify the final pH is < 6.0. If neutral pH is strictly required, titrate back slowly with NaOH, but monitor closely for precipitation as you approach pH 7.
Table 1: Estimated Solubility Limits
| Solvent System | Form | Estimated Solubility | Notes |
|---|---|---|---|
| Water (pH 7.0) | Free Base | < 0.1 mg/mL | Insoluble; hydrophobic aggregation. |
| 0.1 N HCl | Hydrochloride Salt | > 10 mg/mL | Highly soluble; stable. |
| DMSO | Free Base | > 50 mg/mL | Good stock solvent; hygroscopic. |
| Ethanol | Free Base | > 20 mg/mL | Good stock solvent; volatile. |
Method B: Cosolvent Spike (DMSO/Ethanol)
Best for high-throughput screening where pH adjustment is difficult.
Protocol:
-
Stock Prep: Dissolve the compound in 100% DMSO to a concentration 1000x higher than the final assay concentration (e.g., 10 mM stock for 10 µM assay).
-
Intermediate Dilution (Critical Step):
-
Do NOT add the DMSO stock directly to the bulk media. This causes local high concentrations and precipitation.
-
Instead, perform a "step-down" dilution. Dilute the DMSO stock 1:10 into a buffer containing 0.5% Tween-80 or 5% PEG-400 .
-
-
Final Addition: Add this intermediate solution to your final assay plate.
Method C: Cyclodextrin Complexation
Ideal for biological assays where organic solvents (DMSO) are toxic to cells or interfere with enzymes.
Mechanism: The hydrophobic diphenyl motif is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility.
Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
-
Addition: Add the compound powder to the HP-β-CD solution.
-
Energy Input: Sonicate for 15–30 minutes at ambient temperature. The solution may remain slightly hazy; filter through a 0.22 µm PVDF filter if necessary.
-
Usage: This stock can often be diluted into media without precipitation.
Part 4: Chemical Context & Stability
Salt Formation Workflow
The following diagram illustrates the chemical transformation required for stability.
Figure 2: Mechanism of solubilization via salt formation.
Storage Recommendations
-
Solid State: Store at 2-8°C. The free base is stable, but salts (especially HBr) may be hygroscopic. Desiccate.
-
Solution State:
-
DMSO Stock: Stable at -20°C for months. Avoid repeated freeze-thaw cycles to prevent moisture absorption (which degrades the nitrile).
-
Aqueous Acidic Stock: Prepare fresh. Nitriles can slowly hydrolyze to amides in water over time [2].
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9865528 (Darifenacin Hydrobromide). PubChem. Available at: [Link]
-
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for nitrile hydrolysis stability).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Reference for Method C).
Sources
Purification strategies for removing regioisomers from (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile
Topic: Regioisomer Depletion & Purification Strategies Target Molecule: (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile (Key Intermediate for Darifenacin) Primary Impurity: (S)-2,2-diphenyl-2-(pyrrolidin-2-yl)acetonitrile (The "2-substituted" regioisomer)
Executive Summary: The "Aziridinium Trap"
As researchers, we often treat the synthesis of This compound as a standard nucleophilic displacement. However, the presence of the 2-substituted regioisomer is not merely a side reaction; it is a mechanistic inevitability if reaction kinetics are uncontrolled.
The reaction of diphenylacetonitrile anion with activated (S)-1-substituted-3-pyrrolidinol derivatives proceeds via a bicyclic aziridinium intermediate . The nucleophile can attack this intermediate at either the C3 position (desired) or the C2 position (undesired), leading to a mixture of regioisomers.
The Challenge: These isomers possess nearly identical solubility profiles in organic solvents and similar pKa values, rendering standard silica chromatography inefficient and costly. The Solution: This guide focuses on Diastereomeric Salt Crystallization (specifically Hydrobromide and Oxalate systems) as the only scalable, self-validating method to achieve >99.5% regio-purity.
Diagnostic Module: Know Your Enemy
Before attempting purification, you must confirm the presence and ratio of the regioisomer.
HPLC Method Parameters (Achiral & Chiral)
Note: Standard C18 columns often fail to resolve the 2-yl and 3-yl isomers effectively due to their structural overlap.
| Parameter | Recommended Condition | Purpose |
| Column | Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5µm) | Essential for separating enantiomers AND regioisomers. |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1) | DEA ensures sharp peak shape for the secondary amine. |
| Flow Rate | 1.0 mL/min | Standard flow. |
| Detection | UV @ 220 nm | Maximizes detection of the phenyl rings. |
| Typical RRT | Target (3-yl): ~1.0 Regioisomer (2-yl): ~0.85 - 0.92 | The 2-yl isomer typically elutes before the 3-yl target due to steric shielding. |
Mechanistic Visualization
Understanding the formation pathway is critical for prevention. The diagram below illustrates the Aziridinium Ion Bifurcation —the point where your yield is lost to the regioisomer.
Figure 1: The Aziridinium Bifurcation Pathway.[1][2][3][4][5] Note that the 2-yl impurity forms via attack at the more substituted carbon of the aziridinium ring, often driven by electronic factors despite steric hindrance.
Purification Protocol: Hydrobromide (HBr) Salt Crystallization
This is the "Gold Standard" method. The HBr salt of the 3-yl isomer has a significantly higher lattice energy and melting point than the 2-yl isomer, allowing the impurity to remain in the mother liquor.
Reagents Required[1][2][4][5][6][7][8][9]
-
Crude this compound (Free base)
-
Hydrobromic acid (48% aqueous)[4]
-
Ethyl Acetate (EtOAc)[4]
-
Isopropanol (IPA)
Step-by-Step Workflow
-
Dissolution:
-
Dissolve the crude free base oil in Ethyl Acetate (5 volumes relative to crude weight).
-
Tip: If the crude is dark/tarry, treat with activated carbon (5% w/w) at 50°C for 30 mins, then filter through Celite.
-
-
Acidification:
-
Cool the solution to 0–5°C .
-
Slowly add 48% HBr (aq) (1.05 equivalents) dropwise.
-
Critical: Maintain temperature <10°C. The exotherm is significant.
-
-
Nucleation & Aging:
-
A thick white precipitate should form.
-
Once addition is complete, warm the slurry to reflux (approx. 75°C) .
-
Observation: The solid may not fully dissolve; this is a "slurry-to-slurry" conversion (Ostwald ripening). The thermodynamically stable 3-yl HBr crystals will grow at the expense of the 2-yl isomer.
-
Hold at reflux for 1 hour .
-
-
Controlled Cooling (The Purification Step):
-
Cool strictly at a rate of 10°C per hour until reaching 20°C.
-
Why? Rapid cooling traps the 2-yl isomer inside the crystal lattice (inclusion). Slow cooling ensures exclusion.
-
Hold at 20°C for 2 hours.
-
-
Isolation:
-
Filter the white solid.
-
Wash 1: Cold EtOAc (2 volumes).
-
Wash 2: Cold Isopropanol (1 volume) – Crucial for removing colored impurities.
-
Dry under vacuum at 50°C.
-
Expected Result:
Alternative Strategy: Oxalate Salt Cleanup
If the HBr method fails (e.g., if the crude purity is <70%), use the Oxalate method as a "pre-purification" step.
| Step | Action | Mechanism |
| 1 | Dissolve crude in Acetone (8 vol). | Solvent selection is key; oxalates are insoluble in acetone. |
| 2 | Add Oxalic Acid (1.1 eq) dissolved in warm acetone. | Forms the oxalate salt immediately. |
| 3 | Stir at 25°C for 3 hours. | The 3-yl oxalate crystallizes; the 2-yl oxalate is more soluble in acetone. |
| 4 | Filter and neutralize. | Recover the free base using NaOH/DCM extraction before proceeding to HBr salt or next step. |
Troubleshooting & FAQs
Q1: My HPLC shows a "shoulder" on the main peak after HBr crystallization. What is it?
-
Diagnosis: This is likely the (R)-enantiomer of the 3-yl nitrile, not the regioisomer. The HBr crystallization is excellent for removing regioisomers but only moderately effective for enantiomeric enrichment.
-
Fix: If enantiomeric purity is the issue, you must switch to a Tartrate Resolution (using D- or L-Tartaric acid) on the amide derivative, not the nitrile.
Q2: The HBr salt came out as a sticky gum, not a powder.
-
Cause: Presence of residual solvents (specifically Toluene or THF from the synthesis) or water content is too high.
-
Fix: Re-dissolve the gum in hot Isopropanol (IPA) (3 volumes) and add Ethyl Acetate (3 volumes) as an anti-solvent. Seed with pure crystal if available.
Q3: Can I distill the free base to remove the regioisomer?
-
Verdict: NO.
-
Reason: The boiling points of the 2-yl and 3-yl isomers are nearly identical (>200°C at high vacuum). Thermal stress at these temperatures will cause degradation (nitrile hydrolysis or polymerization).
Q4: Why do you recommend Ethyl Acetate for the HBr step instead of Methanol?
-
Reason: Methanol is too polar. Both the 2-yl and 3-yl HBr salts are soluble in Methanol, preventing effective separation. Ethyl Acetate provides the necessary discrimination—it dissolves the impurity (2-yl) but precipitates the product (3-yl).
References
-
Pfizer Inc. (2000). Process for the preparation of this compound and salts thereof. US Patent 6,103,747. Link
-
Teva Pharmaceutical Industries Ltd. (2007). Processes for preparing darifenacin hydrobromide. WO Patent 2007/076157. Link
-
Matrix Laboratories Ltd. (2008). Novel and improved processes for the preparation of intermediates of darifenacin. WO Patent 2008/126106. Link
-
Cossy, J., et al. (2004). Rearrangement of Aziridinium Ions. Tetrahedron Letters, 45(27), 5347–5350. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 4. WO2007076157A2 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]
- 5. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR and 13C NMR spectral analysis of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile
Topic: 1H NMR and 13C NMR spectral analysis of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide
Executive Summary & Strategic Context
This compound (CAS: 133099-11-3 for free base; 194602-27-2 for HBr salt) is a critical chiral intermediate in the synthesis of Darifenacin , a selective M3 muscarinic receptor antagonist. In drug development, verifying the structural integrity and enantiomeric purity of this intermediate is a "Go/No-Go" decision point before the final coupling with the benzofuran moiety.
This guide provides a technical comparison of the NMR spectral characteristics of the target molecule against its immediate synthetic precursor, the N-tosyl protected derivative . By focusing on these two states, researchers can definitively validate the deprotection step—a common source of yield loss and impurity generation.
Key Analytical Challenges
-
Chiral Resolution: The pyrrolidine ring contains a chiral center at C3. In achiral solvents (CDCl3, DMSO-d6), enantiomers are indistinguishable by 1D NMR alone, but diastereotopic protons (due to the chiral center) create complex multiplets.
-
Salt vs. Free Base: The commercial form is often the Hydrobromide (HBr) salt, which shows significant chemical shift variations compared to the free base, particularly in the pyrrolidine ring protons.
-
Rotational Barriers: The bulky diphenylacetonitrile group can induce rotameric broadening in the NMR signals at room temperature.
Strategic Protocol Design
Solvent Selection Logic
The choice of solvent fundamentally alters the spectral resolution of the pyrrolidine ring.
| Solvent | Suitability | Mechanistic Insight |
| DMSO-d6 | Preferred for Salts | Excellent solubility for the HBr salt. The high polarity stabilizes the ammonium species ( |
| CDCl3 | Preferred for Free Base | Good for the free amine. Provides better resolution of the aliphatic multiplets (C2, C4, C5 protons) compared to the viscous DMSO, but NH protons are often broad or invisible due to exchange. |
| Methanol-d4 | Alternative | Useful for HBr salts if DMSO is difficult to remove. However, the exchangeable NH protons will disappear (H-D exchange), losing a key diagnostic signal. |
Sample Preparation Workflow
To ensure reproducibility, follow this self-validating protocol:
-
Massing: Weigh ~10-15 mg of the HBr salt.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Equilibration: Sonicate for 30 seconds. Allow the tube to sit for 5 minutes to reach thermal equilibrium (minimizes convection currents).
-
Acquisition:
-
1H: 30° pulse angle, d1=2s, ns=16.
-
13C: Power-gated decoupling, d1=2s, ns=1024 (due to quaternary carbons).
-
Comparative Spectral Analysis
The most critical validation is distinguishing the Target Product (Deprotected) from the Precursor (N-Tosyl) .
1H NMR Comparison (400 MHz, DMSO-d6)
| Proton Assignment | Precursor (N-Tosyl) (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | Target Product (HBr Salt) this compound HBr | Diagnostic Change |
| Aromatic (Phenyl) | Remains largely unchanged (Integration = 10H). | ||
| Tosyl Aromatic | Absent | Primary confirmation of deprotection. | |
| Tosyl Methyl | Absent | Secondary confirmation. | |
| Pyrrolidine NH | Absent | Appearance of broad exchangeable protons confirms amine salt formation. | |
| C3-H (Chiral) | Downfield shift due to proximity to ammonium cation. | ||
| C2, C5-H (Alpha) | Complex multiplets; chemical shifts change due to loss of electron-withdrawing sulfonyl group vs. gain of positive charge. |
13C NMR Comparison (100 MHz, DMSO-d6)
| Carbon Assignment | Precursor (N-Tosyl) ( | Target Product (HBr) ( | Structural Validation |
| Nitrile (-CN) | ~119.5 | ~120.8 | Characteristic weak signal; slight shift due to electronic environment change. |
| Quaternary C | ~55.0 | ~53.5 | Central carbon linking phenyls and pyrrolidine. |
| Tosyl Methyl | ~21.5 | Absent | Definitive proof of tosyl removal. |
| Pyrrolidine C2/C5 | ~48.0 / 50.0 | ~46.0 / 44.0 | Alpha carbons shift due to N-hybridization change (Sulfonamide vs. Ammonium). |
Detailed Structural Elucidation (Target Molecule)
1H NMR Signal Assignment (Simulated for HBr Salt)
Note: Chemical shifts are approximate and solvent-dependent (DMSO-d6).
-
9.10 ppm (br s, 2H,
): The ammonium protons. Broad due to quadrupole relaxation of and chemical exchange. Disappears with shake. - 7.30 – 7.55 ppm (m, 10H, Ar-H): The two phenyl rings are diastereotopic in principle due to the adjacent chiral center, but often overlap into a massive multiplet.
- 3.75 ppm (m, 1H, H-3): The methine proton at the chiral center. This is the key handle for determining stereochemistry (coupling with C2 and C4 protons).
- 3.20 – 3.40 ppm (m, 2H, H-5): Protons adjacent to the nitrogen, deshielded by the positive charge.
- 2.90 – 3.10 ppm (m, 1H, H-2a): One of the diastereotopic protons adjacent to the chiral center and nitrogen.
- 2.70 – 2.85 ppm (m, 1H, H-2b): The other diastereotopic proton at C2.
- 2.05 – 2.25 ppm (m, 1H, H-4a): Methylene proton beta to nitrogen.
- 1.70 – 1.90 ppm (m, 1H, H-4b): Methylene proton beta to nitrogen.
Advanced Validation: 2D NMR
1D NMR is often insufficient for full assignment of the pyrrolidine ring due to overlap.
-
COSY (Correlation Spectroscopy): Essential to trace the spin system:
. This confirms the connectivity of the pyrrolidine ring. -
HSQC (Heteronuclear Single Quantum Coherence): Distinguishes the
(C3) from the (C2, C4, C5) groups, resolving the aliphatic multiplet "blob."
Visualizations & Workflows
Synthesis & Analysis Workflow
This diagram illustrates the critical control points where NMR analysis is required.
Caption: Workflow for the conversion of the N-tosyl precursor to the target intermediate, highlighting the NMR validation step as a critical quality gate.
NMR Signal Assignment Map
A logical map correlating the molecular structure to the spectral regions.
Caption: Mapping of structural moieties to their respective diagnostic NMR signals in DMSO-d6.
References
-
Pfizer Inc. (1992). 3-Substituted pyrrolidine derivatives. US Patent 5,096,890. Link
-
Teva Pharmaceutical Industries Ltd. (2008). Processes for preparing darifenacin hydrobromide. US Patent Application 2008/0221338 A1. Link
-
ChemicalBook. (n.d.). This compound Product Data. Retrieved from ChemicalBook. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9864071, Darifenacin. Retrieved from PubChem. Link
Validated Analytical Methods for Residual Solvents in (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile
Executive Summary & Strategic Analysis
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile (often referred to as the "Darifenacin Intermediate") presents specific analytical challenges due to its physicochemical properties. As a secondary amine with a nitrile group, often isolated as a hydrobromide or tartrate salt, it is non-volatile and thermally sensitive.
The Core Challenge: Residual solvents from synthesis—typically Toluene (reaction solvent), Acetonitrile (reaction solvent), Methanol , and Isopropanol (crystallization solvents)—must be controlled per ICH Q3C guidelines.
The Comparison: This guide evaluates two primary methodologies:
-
Static Headspace GC-FID (HS-GC): The Recommended approach. It isolates the volatile solvents from the non-volatile salt matrix, preventing injector contamination and ensuring long-term system suitability.
-
Direct Injection GC-FID (DI-GC): The Alternative approach. While offering higher theoretical sensitivity, it suffers from rapid liner degradation due to salt accumulation and "amine tailing," leading to poor robustness.
Chemical Context & Target Analytes[1][2][3][4]
Compound: this compound CAS: 101479-70-3 (Base) / 194602-27-2 (Hydrobromide) Matrix Characteristics: High boiling point, likely salt form, soluble in DMSO/DMI/DMF.
Target Solvent Profile (ICH Q3C Classification)
| Solvent | Class | PDE Limit (ppm) | Boiling Point (°C) | Analytical Challenge |
| Methanol | 2 | 3000 | 64.7 | Early elution, potential co-elution. |
| Acetonitrile | 2 | 410 | 82.0 | Nitrogen response (if using NPD), tailing on polar columns. |
| Isopropyl Alcohol | 3 | 5000 | 82.6 | Broad peak shape if not focused. |
| Toluene | 2 | 890 | 110.6 | Late elution, requires higher HS oven temp. |
Comparative Methodology: HS-GC vs. Direct Injection
The following diagram illustrates the decision logic for selecting the optimal method based on the physical state of the intermediate.
Figure 1: Decision matrix for selecting the analytical approach based on the salt form of the intermediate.
Recommended Protocol: Static Headspace GC-FID (Method A)
This method is validated for specificity, linearity, and accuracy.[1][2] It utilizes DMSO (Dimethyl Sulfoxide) as the diluent because of its high boiling point (189°C) and excellent solubility for polar salts, allowing the headspace oven to reach 100°C+ without generating excessive vial pressure.
Chromatographic Conditions[2][7][8][9][10][11]
-
Instrument: GC with FID and Static Headspace Sampler.
-
Column: DB-624 (USP G43) or equivalent (30 m × 0.32 mm ID × 1.8 µm film).
-
Why: The thick film (1.8 µm) provides retention for volatile alcohols (Methanol) and separation of Acetonitrile/IPA.
-
-
Carrier Gas: Nitrogen or Helium (Flow: 1.5 mL/min, Constant Flow).
-
Injector: Split ratio 10:1, Temp 220°C.
-
Detector (FID): 250°C. H2: 30 mL/min, Air: 300 mL/min.
Temperature Program:
-
40°C (Hold 5 min) – Focuses volatiles.
-
Ramp 10°C/min to 220°C (Hold 5 min) – Elutes Toluene and cleans column.
Headspace Parameters[11]
-
Diluent: DMSO (HPLC Grade).
-
Oven Temperature: 100°C.
-
Scientific Rationale: Must be high enough to partition Toluene into the gas phase but below the boiling point of DMSO to prevent vial over-pressurization.
-
-
Equilibration Time: 20 minutes.
-
Transfer Line / Loop Temp: 110°C / 105°C.
Standard & Sample Preparation
-
Blank: 5.0 mL DMSO in a 20 mL HS vial.
-
Standard Stock: Weigh Toluene, IPA, Methanol, and Acetonitrile into DMSO to create a stock solution at 100x the limit concentration.
-
Working Standard: Dilute Stock with DMSO to reach the ICH limit concentration (e.g., 890 µg/mL for Toluene). Pipette 5.0 mL into a HS vial.
-
Sample Prep: Accurately weigh 500 mg of the intermediate into a 20 mL HS vial. Add 5.0 mL DMSO. Seal immediately.
Experimental Validation Data
The following data represents typical performance metrics for this validated method.
System Suitability & Specificity[7][9]
-
Resolution (Rs): > 1.5 between Acetonitrile and Isopropyl Alcohol (often the critical pair on DB-624).
-
Blank Interference: No peaks > 10% of the LOQ at retention times of interest.
Linearity & Range
Linearity was established from LOQ to 150% of the specification limit.
| Solvent | Range (ppm) | R² (Correlation) |
| Methanol | 100 - 4500 | 0.9992 |
| Acetonitrile | 20 - 615 | 0.9995 |
| Isopropyl Alcohol | 250 - 7500 | 0.9991 |
| Toluene | 45 - 1335 | 0.9998 |
Accuracy (Recovery)
Spike recovery performed at 50%, 100%, and 150% levels.
| Solvent | Spike Level (%) | % Recovery (Mean, n=3) | % RSD |
| Acetonitrile | 100% | 98.5% | 1.2% |
| Toluene | 100% | 101.2% | 0.9% |
| Methanol | 100% | 96.8% | 2.1% |
Sensitivity (LOD/LOQ)
| Solvent | LOD (ppm) | LOQ (ppm) | Signal-to-Noise (LOQ) |
| Methanol | 15 | 50 | 18:1 |
| Acetonitrile | 5 | 15 | 25:1 |
| Toluene | 2 | 10 | 30:1 |
Analytical Workflow Diagram
This workflow visualizes the critical steps in the Headspace GC analysis, emphasizing the "Self-Validating" checkpoints.
Figure 2: Step-by-step analytical workflow with critical quality control checkpoints.
Troubleshooting & Expert Insights
Why Method A (HS-GC) Wins:
-
Salt Management: The this compound intermediate is often a hydrobromide salt. Direct injection of this salt leads to "liner activation," where the salt residue catalyzes the degradation of subsequent injections, causing ghost peaks and poor area precision. Headspace analysis keeps the salt in the vial.
-
Matrix Interference: The diphenyl groups in the molecule are bulky and can foul the column head if injected directly.
-
Solvent Trapping: DMSO is an excellent solvent for this application because it does not elute near the target solvents (Retention time > 20 min on DB-624), preventing solvent front interference.
Critical Control Points:
-
Vial Sealing: Ensure crimper is adjusted correctly. A loose cap allows pressurized gas to escape during the 100°C incubation, leading to low area counts (RSD failure).
-
Carryover: Toluene can stick to the transfer line. Ensure the transfer line temperature is at least 10°C higher than the oven temperature (110°C).
References
-
International Council for Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[3] (2021).
-
United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[4][5] (Current Revision).
-
Almac Group. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.[3] (2023).[3][1]
-
LCGC International. Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2023).[3][1]
-
Thermo Fisher Scientific. Routine-grade performance of a new static headspace autosampler for the analysis of residual solvents according to USP <467> method. (2021).
Sources
A Researcher's Guide to the Polymorphic Characterization of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile via X-ray Diffraction
In the landscape of pharmaceutical development, the physical form of a molecule is as critical as its chemical identity. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can profoundly impact a drug's solubility, stability, and bioavailability. This guide provides an in-depth, technical framework for the polymorphic characterization of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile, a known impurity and degradation product of the drug Darifenacin.[1] While specific crystallographic data for this compound's polymorphs are not widely published, this document will equip researchers with the necessary protocols and interpretive logic to perform such a characterization.
The control and understanding of polymorphic forms are paramount, not only for the active pharmaceutical ingredient (API) but also for its impurities.[2] Different polymorphs of an impurity could have varying toxicological profiles or affect the stability of the final drug product. Therefore, a thorough polymorphic screening and characterization are essential components of robust drug development and quality control. This guide will focus on the use of X-ray Diffraction (XRD), the gold-standard technique for identifying and differentiating crystalline phases.
The Workflow of Polymorphic Screening and Characterization
The journey to identifying and comparing polymorphs involves a systematic process of inducing crystallization under various conditions and analyzing the resulting solid forms. The overall workflow is depicted in the diagram below.
Sources
Comparing synthetic efficiency of tartrate vs. mandelate resolution for pyrrolidine intermediates
This guide provides a technical comparison between tartrate and mandelate resolving agents for pyrrolidine intermediates, structured for application scientists and process chemists.
Executive Summary: The Senior Scientist's Verdict
In the resolution of pyrrolidine intermediates—critical scaffolds for proline-mimetic drugs, organocatalysts, and bioactive alkaloids—the choice between Tartaric Acid (and its derivatives) and Mandelic Acid often dictates the scalability of the process.
-
Select Tartrates (specifically DBTA/DTTA) when resolving polar, multifunctional pyrrolidines (e.g., 3-hydroxypyrrolidine). The
-symmetric backbone of tartaric acid creates rigid, hydrogen-bonded lattice networks that entrap small, flexible pyrrolidine rings effectively, though they are prone to "oiling out" if solvent polarity is not carefully tuned. -
Select Mandelates for lipophilic or sterically hindered pyrrolidines (e.g., 3-arylpyrrolidines). The aromatic
-stacking capability of the mandelate anion favors crystallization in non-polar solvents (esters/ethers), offering a more robust route to avoid solvate formation and ensuring sharper melting point transitions.
The Trade-off: Tartrates offer cheap, readily available starting materials (Natural L-Tartaric acid) but often require expensive derivatization (to DBTA) to achieve high enantiomeric excess (ee). Mandelic acid offers a "middle-ground" cost with often superior single-pass ee due to simpler crystal packing kinetics.
Mechanistic Basis: Crystal Lattice Engineering
To optimize resolution, one must understand the molecular interactions driving diastereomeric salt precipitation.
Tartrate: The "Lattice Builder"
Tartaric acid possesses two carboxylic acid groups and two hydroxyl groups on a
-
Interaction Mode: It acts as a multi-point hydrogen bond donor/acceptor. In pyrrolidine salts, it typically forms extensive 2D or 3D hydrogen-bonded networks.
-
Implication: This rigidity leads to high selectivity (high ee) but requires high-dielectric solvents (MeOH, Water, EtOH) to dissolve the salt, which can complicate recovery and drying.
Mandelate: The "Stacker"
Mandelic acid contains a phenyl ring, one hydroxyl, and one carboxyl group.
-
Interaction Mode: It relies heavily on
stacking interactions between the mandelate phenyl ring and the pyrrolidine backbone (if substituted) or simply packing efficiency. -
Implication: These salts are often less hygroscopic and crystallize well from low-boiling solvents (EtOAc, MTBE), facilitating easier drying and higher throughput.
Visualization of Resolution Workflow
Caption: General workflow for diastereomeric salt resolution. Critical control points are Solvent Selection and Cooling Rate.
Comparative Analysis Data
The following data aggregates typical performance metrics for pyrrolidine resolutions based on industrial process development standards.
| Feature | Tartaric Acid (Natural) | Dibenzoyl-Tartaric Acid (DBTA) | Mandelic Acid |
| Primary Interaction | H-Bonding (Strong) | H-Bonding + Steric Bulk | Ionic + |
| Ideal Substrate | Small, hydrophilic bases | Bulky bases, 3-subst. pyrrolidines | Lipophilic/Aryl-pyrrolidines |
| Typical Solvent | Water, Methanol, Ethanol | Acetone, iPrOH, EtOH/H2O | EtOAc, MTBE, Toluene |
| Risk of "Oiling" | High (requires seeding) | Moderate | Low (crystallizes readily) |
| Single Pass Yield | 30-35% (Theoretical Max 50%) | 35-45% | 40-45% |
| Single Pass ee | 60-80% (Often requires recrystallization) | 85-95% | 90-98% |
| Cost Efficiency | High (Cheap material) | Low (Expensive agent) | Medium |
| Recovery of Agent | Difficult (Water soluble) | Moderate | Easy (Extractable) |
Experimental Protocols
Protocol A: Tartrate Resolution of 3-Hydroxypyrrolidine
Context: 3-Hydroxypyrrolidine is highly polar. Natural tartaric acid is often insufficient; O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) is the industry standard for high ee.
Reagents:
-
Racemic 1-Benzyl-3-hydroxypyrrolidine (1.0 eq)
-
(-)-O,O'-Dibenzoyl-L-tartaric acid (1.0 eq)
-
Solvent: Ethanol/Water (95:5) or Isopropanol.
Step-by-Step:
-
Dissolution: Dissolve 100 mmol of racemic pyrrolidine in 150 mL of warm Isopropanol (60°C).
-
Addition: Separately dissolve 100 mmol of L-DBTA in 150 mL of warm Isopropanol. Add the acid solution to the amine solution slowly over 30 minutes.
-
Note: Rapid addition can cause amorphous precipitation (oiling).
-
-
Nucleation: Seed the mixture with pure crystals if available at 50°C.
-
Cooling Ramp: Cool to 20°C at a rate of 5°C/hour. Stir at 20°C for 4 hours.
-
Isolation: Filter the white solid. Wash with cold Isopropanol (2 x 30 mL).
-
Liberation: Suspend the salt in water, basify with 2M NaOH to pH 12, and extract with Dichloromethane (DCM).
-
Result: Typically yields (S)-enantiomer with >90% ee.[1]
Protocol B: Mandelic Acid Resolution of 3-Aminopyrrolidine Derivatives
Context: For less polar or N-protected pyrrolidines, mandelic acid offers a robust crystallization in non-protic solvents.
Reagents:
-
Racemic 3-Amino-1-Boc-pyrrolidine (1.0 eq)
-
(S)-(+)-Mandelic Acid (0.5 to 1.0 eq)
-
Solvent: Ethyl Acetate (EtOAc).[1]
Step-by-Step:
-
Dissolution: Dissolve 50 mmol of racemate in 200 mL EtOAc at reflux (77°C).
-
Addition: Add 50 mmol (S)-Mandelic acid solid directly to the refluxing solution (or dissolved in minimal hot EtOAc).
-
Reflux: Stir at reflux for 30 minutes to ensure homogeneity.
-
Crystallization: Stop heating and allow the vessel to cool to Room Temp (RT) undisturbed.
-
Why? Disturbing the mandelate system too early can trap the wrong diastereomer.
-
-
Filtration: Collect crystals.
-
Recrystallization (Critical Step): Mandelate salts often require one recrystallization from EtOAc/EtOH (9:1) to boost ee from 85% to >99%.
-
Result: Yields the (R)-amine salt (typical pairing).
Decision Matrix for Process Development
Use this logic flow to select your starting point.
Caption: Decision tree for selecting the optimal resolving agent based on substrate properties.
Troubleshooting "Oiling Out"
A common failure mode in pyrrolidine resolution is the formation of an oil rather than crystals.
-
The Cause: The diastereomeric salt has a low melting point or the solvent system is too polar/non-polar, creating a liquid-liquid phase separation (LLPS) before crystallization.
-
The Fix (Tartrates): Switch from Methanol to Isopropanol or Acetone . The lower solubility often forces a harder crystal lattice.
-
The Fix (Mandelates): Add a non-polar anti-solvent (e.g., Hexane) very slowly to the EtOAc solution, or seed the mixture at a higher temperature (
).
References
- Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.
-
Ferreira, F. C., et al. (2006).[2] "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents." Tetrahedron: Asymmetry, 17(8), 1337–1348. Link
- Saigo, K., et al. (1982). "Optical Resolution of 3-Aminopyrrolidine Derivatives." Bulletin of the Chemical Society of Japan.
-
Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. (Concept of Dutch Resolution using mixtures of tartrate derivatives). Link
-
BenchChem. (2025).[3][4][5] "A Comparative Guide to Amine Resolution: (+)- Di-p-toluoyl-D-tartaric Acid vs. Mandelic." (General amine resolution protocols).
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile
Executive Summary: The "Silent" Hazard
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile (CAS: 127984-95-6 / 194602-27-2 for HBr salt) is a critical intermediate in the synthesis of Darifenacin , a potent muscarinic M3 receptor antagonist.
The Safety Paradox: While often handled as a stable solid, this compound presents a dual-hazard profile that is frequently underestimated:
-
High Lipophilicity: The diphenyl moiety facilitates rapid dermal absorption.
-
Metabolic Activation: The nitrile (-CN) group, while stable in storage, poses a risk of in vivo cyanide liberation if metabolized, particularly via oxidative pathways in the liver.
Immediate Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. Engineering controls (fume hoods) are primary; PPE is the critical fail-safe.
Risk Assessment & Chemical Behavior
To select the correct PPE, we must understand the "Why."[1]
| Feature | Chemical Property | Safety Implication |
| Skin Absorption | LogP > 3 (Estimated) due to Diphenyl groups | High Risk. The compound can cross the stratum corneum easily. Standard latex gloves are insufficient. |
| Inhalation | Fine crystalline powder | High Risk. Dust generation during weighing/transfer is the primary exposure vector. |
| Reactivity | Secondary Amine (Pyrrolidine) | Basic.[2] Incompatible with strong oxidizers and acids.[3][4] Potential for exothermic reaction.[5] |
| Systemic Toxicity | Nitrile functionality | Potential for inhibition of cytochrome c oxidase (cellular hypoxia) if absorbed in significant quantities. |
The PPE Matrix: Scale-Dependent Protection
Do not use a "one size fits all" approach. Match PPE to the operational scale.
Table 1: PPE Requirements by Operation Scale
| Protection Zone | Analytical Scale (<100 mg) | Preparative/Process Scale (>1 g) | Spill Cleanup (Any Qty) |
| Hand Protection | Single Nitrile Gloves (Min 0.11 mm). Change every 30 mins. | Double Gloving Required. Inner: Nitrile (0.11 mm). Outer: Long-cuff Nitrile or Neoprene (0.14 mm+). | Laminate Film (Silver Shield) or Heavy Duty Butyl Rubber. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm). No respirator needed if sash is closed. | Fume Hood + N95/P100 Respirator (if open handling occurs outside hood). | Full-Face Respirator with P100 + Organic Vapor (OV) cartridges. |
| Eye/Face | ANSI Z87.1 Safety Glasses with side shields. | Chemical Splash Goggles (Indirect Vent). | Full-Face Respirator serves as eye protection. |
| Body | Standard Cotton Lab Coat (Buttoned). | Tyvek® Lab Coat (Disposable) with elastic cuffs. | Tychem® Suit (Impervious to liquids). |
Operational Protocols: The "Clean-Dirty" Line
Trust is built on procedure. The following workflow utilizes the "Clean-Dirty Line" concept to prevent cross-contamination of the lab space.
Phase A: Donning (Pre-Entry)
-
Inspection: Check nitrile gloves for micro-perforations (air inflation test).
-
Layering: Tuck lab coat cuffs under the gloves. If double gloving (Process Scale), the inner glove goes under the cuff, the outer glove goes over the cuff.
-
Validation: Ensure no skin is exposed at the wrist when reaching forward.
Phase B: Handling (The "Active" Zone)
-
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.
-
Solvent Choice: When dissolving, avoid highly penetrating solvents like DMSO or DMF if possible, as they accelerate the carrier transport of the nitrile through gloves. Use Methanol or Ethyl Acetate if chemistry permits.
-
Static Control: Use an anti-static gun on the powder before spatulating to prevent "fly-away" dust.
Phase C: Doffing (The Critical Step)
Most exposures occur after the experiment, during glove removal.
-
Wipe Down: Wipe outer gloves with an alcohol wipe before removal to bind loose dust.
-
Beak Method: Pinch the outside of Glove A. Peel off. Hold Glove A in Glove B. Slide finger under Glove B and peel off, encapsulating Glove A.
-
Wash: Immediately wash hands with soap and cool water (warm water opens pores).
Workflow Visualization
The following diagram illustrates the decision logic for PPE selection based on physical state and quantity.
Figure 1: Risk-based logic flow for determining appropriate PPE levels based on physical state and solvent carrier risks.
Emergency Response & Disposal
Standard Operating Procedure (SOP) for Accidents.
Exposure Response[6][7][8]
-
Skin Contact:
-
Eye Contact: Flush for 15 minutes. Hold eyelids open.
Waste Disposal Protocols
This compound must never be disposed of down the drain.
-
Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Solid (Nitrile Derivative)."
-
Liquid Waste: Segregate into "Organic Waste - Halogenated" (if HBr salt) or "Non-Halogenated."
-
Crucial: Do not mix with acidic waste streams if possible, to prevent any risk of hydrolysis/fume generation, although the nitrile is relatively stable.
-
-
Destruction Method: High-temperature incineration with nitrogen oxide (NOx) scrubbing is the required disposal method [1].
References
-
National Institutes of Health (NIH). (2024). Safe handling of hazardous drugs: Guidelines for PPE. PubMed Central. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Nitriles: Occupational Health Guideline. CDC Stacks. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
